Itaconate-alkyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Itaconate-Alkyne (ITalk)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of itaconate-alkyne, a pivotal tool in the study of itaconation, a recently discovered post-translational modification with significant implications in immunology and metabolic regulation.
Core Concepts: Understanding this compound
This compound, also known as ITalk, is a synthetic, cell-permeable analog of itaconate, an endogenous metabolite produced in immune cells like macrophages during inflammation.[1][2][3][4][5] It is specifically designed as a bioorthogonal probe for the quantitative and site-specific chemoproteomic profiling of protein itaconation in living cells. The key feature of this compound is the incorporation of a terminal alkyne group into an itaconate derivative structure. This alkyne moiety allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of itaconated proteins.
Functionally, this compound mimics the anti-inflammatory properties of endogenous itaconate, allowing it to label the authentic targets of itaconation within a cellular context.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, providing a solid foundation for its application in research.
IUPAC Name: 2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid
Synonyms: ITalk, 2-methylene-butanedioic acid, 4-(7-octyn-1-yl) ester
Chemical Formula: C₁₃H₁₈O₄
The structure features the characteristic α,β-unsaturated carboxylic acid group of itaconate, which is crucial for its reactivity with cysteine residues on target proteins, and a long carbon chain terminating in an alkyne group.
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | |
| CAS Number | 2454181-83-8 | |
| Appearance | Solid | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Significance
Itaconate and its alkyne analog exert their effects by covalently modifying cysteine residues on proteins through a process called Michael addition, leading to "itaconation." This post-translational modification can alter the function of target proteins. This compound has been instrumental in identifying a wide range of protein targets for itaconation.
It has been demonstrated that itaconate can activate the anti-inflammatory transcription factor Nrf2 by alkylating its repressor protein, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes. Furthermore, this compound has been used to identify other key protein targets of itaconation in inflammatory macrophages, including:
-
DNA damage-binding protein 1 (DDB1)
-
Gelsolin (GSN)
-
ATP-citrate synthase (ACLY)
-
Adenylate kinase 2 (AK2)
The ability to profile these targets in living cells provides valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of itaconate.
Experimental Protocols
The use of this compound in chemoproteomic workflows generally follows a series of well-defined steps. Below is a generalized protocol based on published methodologies.
Objective: To label, identify, and quantify itaconated proteins from cultured cells.
Materials:
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This compound (ITalk) probe
-
Cell culture reagents
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Lysis buffer
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Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, ligand, reducing agent)
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Streptavidin beads for enrichment
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Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry)
Protocol Outline:
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Cell Treatment:
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Culture cells of interest (e.g., primary bone-marrow-derived macrophages) to the desired confluency.
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Treat the cells with this compound at a suitable concentration (e.g., 100 µM) for a specific duration (e.g., 4 hours). Include appropriate controls, such as vehicle-treated cells.
-
-
Cell Lysis:
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After treatment, wash the cells to remove excess probe.
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Lyse the cells in a suitable lysis buffer to solubilize proteins.
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-
Click Chemistry Reaction:
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To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin).
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This reaction will covalently link the reporter tag to the alkyne group of the this compound-modified proteins.
-
-
Enrichment of Itaconated Proteins (for mass spectrometry):
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If using a biotin tag, incubate the lysate with streptavidin-conjugated beads to capture the biotinylated (and thus itaconated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Downstream Analysis:
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Western Blotting: Elute the captured proteins from the beads and analyze for specific proteins of interest by Western blotting.
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Mass Spectrometry: For proteome-wide identification, digest the enriched proteins on-bead or after elution and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving itaconate and the experimental workflow for using this compound.
Applications in Drug Discovery and Development
The ability to profile protein itaconation opens up new avenues for drug discovery.
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Target Identification and Validation: By identifying the specific proteins that are modified by itaconate, researchers can uncover novel therapeutic targets for inflammatory and metabolic diseases.
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Mechanism of Action Studies: this compound can be used to elucidate the mechanism of action of drugs that modulate inflammatory pathways.
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Biomarker Discovery: The profile of itaconated proteins may serve as a biomarker for certain disease states or drug responses.
Conclusion
This compound is a powerful and indispensable tool for the study of protein itaconation. Its design as a bioorthogonal probe enables the specific labeling and identification of itaconated proteins in a physiological context. This has significantly advanced our understanding of the role of itaconate in inflammation and metabolism and holds great promise for the development of novel therapeutics.
References
The Synthesis and Application of Itaconate-Alkyne for Metabolic Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and application of itaconate-alkyne (ITalk), a bioorthogonal probe for the metabolic labeling and identification of protein "itaconation"—a post-translational modification with significant implications in immunology and disease. This document details the synthesis of the probe, experimental protocols for its use in cell culture, and the subsequent analysis of labeled proteins.
Introduction to Itaconate and Metabolic Labeling
Itaconate is a metabolite derived from the Krebs cycle intermediate cis-aconitate, produced in high amounts in activated immune cells like macrophages.[1][2][3] It plays a crucial role in regulating inflammatory responses and oxidative stress.[1][4] As a mild electrophile, itaconate can covalently modify cysteine residues on proteins through a process termed "itaconation" or "2,3-dicarboxypropylation". This post-translational modification can alter the function of key proteins involved in inflammation, metabolism, and signaling pathways.
To study this modification, researchers have developed bioorthogonal chemical reporters, such as this compound (ITalk). ITalk is a functional analog of itaconate that contains a terminal alkyne group. This alkyne handle allows for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples. ITalk has been shown to exhibit comparable anti-inflammatory effects to itaconate, making it a reliable tool for studying the biological roles of itaconation.
Synthesis of this compound (ITalk)
Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized by a qualified chemist. All chemical reactions should be performed in a controlled laboratory setting with appropriate safety precautions.
Proposed Synthetic Scheme
The synthesis would likely involve the esterification of itaconic anhydride with an alcohol containing a protected alkyne, followed by deprotection.
Step 1: Synthesis of an Alkyne-Containing Alcohol
A suitable starting material would be a commercially available alcohol with a protected alkyne group, such as 4-(trimethylsilyl)-3-butyn-1-ol.
Step 2: Esterification of Itaconic Anhydride
Itaconic anhydride is reacted with the protected alkyne-containing alcohol in the presence of a base catalyst (e.g., pyridine or DMAP) in an appropriate solvent (e.g., dichloromethane) to form the monoester.
Step 3: Deprotection of the Alkyne
The silyl protecting group is removed from the alkyne using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).
Step 4: Purification
The final product, this compound, is purified using column chromatography on silica gel.
Experimental Protocols for Metabolic Labeling
The following protocols are based on methodologies described in the literature for metabolic labeling of macrophages with this compound.
Cell Culture and Treatment
This protocol is designed for bone marrow-derived macrophages (BMDMs) or Raw264.7 macrophage cell lines.
Materials:
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BMDMs or Raw264.7 cells
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DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
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Lipopolysaccharide (LPS)
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This compound (ITalk) probe (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed macrophages in 6-well plates at a density of 2 x 10^6 cells per well and culture overnight.
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Macrophage Activation: Stimulate the cells with LPS (100 ng/mL) for 4 hours to induce the inflammatory phenotype and endogenous itaconate production.
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Metabolic Labeling: Treat the LPS-stimulated cells with the this compound probe at a final concentration of 100 µM for 4-12 hours. Note that the optimal concentration and incubation time may vary depending on the cell type and experimental goals, with effective concentrations ranging from 0.005 to 10 mM.
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Cell Harvesting: After incubation, wash the cells twice with cold PBS and then lyse the cells in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
Click Chemistry Reaction (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified proteins in the cell lysate.
Materials:
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Cell lysate containing ITalk-labeled proteins
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Azide reporter tag (e.g., biotin-azide, fluorescent azide)
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Tris(2-carboxyethyl)phosphine (TCEP)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
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Copper(II) sulfate (CuSO₄)
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SDS buffer
Procedure:
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Prepare Click Chemistry Cocktail: Prepare a fresh cocktail containing the following components in the specified final concentrations:
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Azide reporter tag (100 µM)
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TCEP (1 mM)
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TBTA (100 µM)
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CuSO₄ (1 mM)
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Reaction: Add the click chemistry cocktail to the cell lysate (containing 50-100 µg of protein).
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Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
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Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes.
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Pelleting and Washing: Centrifuge the mixture to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol.
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Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting).
Downstream Analysis of Itaconated Proteins
In-gel Fluorescence Visualization
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After the click reaction with a fluorescent azide, the protein samples are resolved by SDS-PAGE.
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The gel is then imaged using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Western Blot Analysis
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For biotin-tagged proteins, after SDS-PAGE, the proteins are transferred to a PVDF membrane.
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The membrane is blocked and then incubated with a streptavidin-HRP conjugate.
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The itaconated proteins are then visualized by chemiluminescence.
Mass Spectrometry-Based Proteomic Analysis
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Biotin-tagged proteins are enriched from the cell lysate using streptavidin-agarose beads.
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The enriched proteins are digested on-bead (e.g., with trypsin).
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The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the itaconated proteins and the specific sites of modification.
Quantitative Data Summary
Chemoproteomic studies using this compound have identified a large number of itaconated proteins in inflammatory macrophages. The following tables summarize some of the key quantitative findings from these studies.
| Parameter | Value | Cell Type | Reference |
| Number of Identified Itaconated Proteins | 1,926 | Inflammatory Macrophages | |
| Number of Hypersensitive Itaconation Targets | 199 | Inflammatory Macrophages | |
| ITalk Concentration Range for Labeling | 0.005 - 10 mM | Raw264.7 cells | |
| ITalk Incubation Time for Labeling | 0 - 4 hours | Raw264.7 cells |
Table 1: Summary of Quantitative Data from this compound Profiling Studies
| Validated Itaconate Target Proteins | Function | Reference |
| DNA damage-binding protein 1 (DDB1) | DNA repair, protein ubiquitination | |
| Gelsolin (GSN) | Actin filament severing and capping | |
| ATP-citrate synthase (ACLY) | Acetyl-CoA synthesis | |
| Adenylate kinase 2 (AK2) | ATP homeostasis in mitochondria |
Table 2: Examples of Validated Protein Targets of Itaconation
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes described in this guide.
Caption: Metabolic pathway of itaconate synthesis from the TCA cycle.
Caption: Experimental workflow for metabolic labeling with ITalk.
Caption: Schematic of the CuAAC click chemistry reaction.
References
- 1. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal proteome profiling of itaconate interactome in macrophages - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Mechanism of action of itaconate-alkyne in cells
An In-Depth Technical Guide to the Mechanism of Action of Itaconate-Alkyne in Cells
Introduction
Itaconate is an immunomodulatory metabolite produced in high concentrations by myeloid cells, such as macrophages, during inflammation.[1] Generated from the Krebs cycle intermediate cis-aconitate by the enzyme Immunoresponsive Gene 1 (IRG1), itaconate plays a crucial role in linking cellular metabolism with immune responses.[1] Due to its chemical structure, specifically an α,β-unsaturated carboxylic acid, itaconate is an electrophile capable of covalently modifying proteins through a Michael addition reaction, a post-translational modification termed "itaconation".[1][2] This modification, primarily on reactive cysteine residues, alters the function of target proteins, leading to the anti-inflammatory effects of itaconate.[2]
To study this process in living cells, the bioorthogonal probe This compound (ITalk) was developed. ITalk is a cell-permeable functional analogue of itaconate that contains a terminal alkyne group. This alkyne handle enables the detection and identification of itaconated proteins through a highly specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". By attaching azide-modified reporters, such as biotin for affinity purification or fluorophores for imaging, ITalk allows for the comprehensive, site-specific profiling of protein itaconation, providing a powerful tool to investigate the molecular targets and mechanisms of itaconate in cells.
Core Mechanism of Action
The mechanism of this compound (ITalk) as a chemical probe involves a two-step process:
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Covalent Protein Modification: As an electrophile, ITalk readily enters living cells and mimics endogenous itaconate. Its α,β-unsaturated double bond reacts with nucleophilic cysteine residues on proteins via a Michael addition reaction. This forms a stable, covalent thioether bond, effectively "tagging" the target protein with the alkyne-containing moiety.
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Bioorthogonal Ligation via Click Chemistry: After protein modification, cells are lysed, and the proteome is harvested. The alkyne handle installed by ITalk is then used for ligation to an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent-azide). This CuAAC reaction is highly specific and does not interfere with native biological molecules, allowing for the selective labeling of ITalk-modified proteins for subsequent analysis.
Key Cellular Signaling Pathways and Effects
The covalent modification of proteins by itaconate and its alkyne analogue has profound effects on cellular function, particularly in modulating metabolic and inflammatory pathways.
Inhibition of Glycolysis via GAPDH Alkylation
A primary target of this compound is the glycolytic enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ITalk has been shown to directly alkylate a key cysteine residue (Cys22) in the active site of GAPDH. This covalent modification inhibits the enzyme's activity, creating a bottleneck in the glycolytic pathway. The inhibition of glycolysis in activated macrophages is a key component of the anti-inflammatory effect, as these cells typically rely on high glycolytic flux to support their pro-inflammatory functions. This leads to a significant reduction in lactate production.
Activation of the Nrf2 Anti-inflammatory Pathway
Itaconate is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a major regulator of antioxidant and anti-inflammatory gene expression. This compound mimics this effect by alkylating specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. Covalent modification of Keap1 prevents it from targeting Nrf2 for ubiquitination and proteasomal degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory and cytoprotective proteins.
References
The Itaconate-Alkyne Probe: A Technical Guide to its Biological Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological properties and applications of the itaconate-alkyne probe (ITalk), a powerful chemoproteomic tool for investigating the roles of itaconate in cellular processes. Itaconate, a metabolite produced by macrophages, is a key regulator of inflammatory and metabolic pathways. The this compound probe, as a functional analogue, allows for the specific labeling and identification of proteins that are post-translationally modified by itaconate, a process termed "itaconation."[1][2][3][4] This guide provides a comprehensive overview of the probe's mechanism of action, detailed experimental protocols, and a summary of its known biological targets and signaling pathways.
Core Biological Properties and Mechanism of Action
Itaconate is an endogenous anti-inflammatory metabolite that exerts its effects through multiple mechanisms.[5] One of its primary modes of action is the alkylation of cysteine residues on proteins, which can alter their function. The this compound probe (ITalk) is a bioorthogonal chemical reporter that mimics this activity. It contains an alkyne group that can be utilized for "click chemistry," a highly specific and efficient reaction for attaching reporter molecules, such as fluorophores or biotin, to the probe-labeled proteins. This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples.
ITalk has been shown to recapitulate the anti-inflammatory properties of itaconate, making it a valuable tool for studying the functional consequences of protein itaconation in living cells.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the use of the this compound probe.
Table 1: Experimental Concentrations and Incubation Times for this compound (ITalk) Probe
| Cell Line/System | Probe Concentration | Incubation Time | Purpose of Experiment | Reference |
| Raw264.7 cell lysates | 0.005 - 10 mM | 0 - 4 hours | Concentration- and time-dependent labeling | |
| LPS-stimulated Raw264.7 cells | 100 µM | 4 hours | NRF-2 protein level increase, lactate production inhibition | |
| LPS-stimulated Raw264.7 cells | 100 µM | Not specified | Inhibition of interleukin-1β (IL-1β) secretion | |
| Raw264.7 cells | 100 µM | 12 hours | Assessment of cell viability |
Table 2: Identified Protein Targets of Itaconation using this compound (ITalk) Probe
| Protein Target | Function | Cell Type | Reference |
| DNA damage-binding protein 1 (DDB1) | DNA repair, cell cycle regulation | Inflammatory macrophages | |
| Gelsolin (GSN) | Actin filament severing and capping | Inflammatory macrophages | |
| ATP-citrate synthase (ACLY) | Fatty acid synthesis | Inflammatory macrophages | |
| Adenylate kinase 2 (AK2) | Cellular energy homeostasis | Inflammatory macrophages | |
| Kelch-like ECH-associated protein 1 (KEAP1) | Negative regulator of Nrf2 | Macrophages |
Key Signaling Pathways
Itaconate and its alkyne probe analogue are known to modulate several critical signaling pathways involved in inflammation and metabolism.
KEAP1-Nrf2 Signaling Pathway
Itaconate activates the Nrf2 pathway, a key regulator of the antioxidant response, by directly alkylating cysteine residues on KEAP1. This modification disrupts the interaction between KEAP1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of antioxidant and anti-inflammatory genes.
Caption: Itaconate activates the Nrf2 pathway by alkylating KEAP1.
IκBζ-ATF3 Inflammatory Axis
Itaconate can also regulate inflammatory responses through the IκBζ-ATF3 axis. It has been shown to induce the expression of Activating Transcription Factor 3 (ATF3), which in turn inhibits the expression of IκBζ, a key regulator of secondary inflammatory gene expression.
Caption: Itaconate regulates the IκBζ-ATF3 inflammatory axis.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound probe.
Synthesis of this compound (ITalk) Probe
A detailed protocol for the synthesis of the this compound probe can be found in the supporting information of the publication by Qin et al., 2020 in the Journal of the American Chemical Society. The general scheme involves the esterification of itaconic acid with an alkyne-containing alcohol.
Cell Culture and Treatment
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Cell Line: Raw264.7 macrophages are a commonly used cell line for studying itaconate biology.
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Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Stimulation: To induce an inflammatory response and endogenous itaconate production, stimulate cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
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Probe Labeling: Add the this compound probe to the cell culture medium at the desired concentration (e.g., 100 µM) and incubate for the specified duration (e.g., 4 hours).
Click Chemistry Reaction for Protein Labeling
The following protocol is adapted for labeling this compound-modified proteins in cell lysates.
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Cell Lysis: After probe incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the BCA assay.
-
Click Chemistry Reaction Mix: Prepare the click chemistry reaction mix. A typical reaction mix includes:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
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Azide-functionalized reporter molecule (e.g., azide-biotin or a fluorescent azide)
-
-
Reaction: Add the click chemistry reaction mix to the cell lysate and incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. Acetone or methanol/chloroform precipitation are common methods.
Chemoproteomic Workflow for Target Identification
The identification of itaconated proteins is typically achieved through a combination of click chemistry, protein enrichment, and mass spectrometry-based proteomics.
Caption: A typical chemoproteomic workflow for identifying itaconated proteins.
This guide provides a foundational understanding of the biological properties and applications of the this compound probe. For more detailed information and specific protocols, researchers are encouraged to consult the primary literature cited herein. The continued use of this powerful tool will undoubtedly lead to further discoveries regarding the multifaceted roles of itaconate in health and disease.
References
Itaconate-Alkyne: A Bioorthogonal Tool for Studying Protein Itaconation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Itaconate and the Challenge of Its Detection
In the landscape of immunometabolism, itaconate has emerged as a critical metabolite that links cellular metabolic processes to immune regulation.[1][2] Produced in high quantities in activated macrophages, this dicarboxylic acid is not merely a metabolic byproduct but an active signaling molecule with potent anti-inflammatory and antimicrobial properties.[3][4] Itaconate is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1]
The key to itaconate's function lies in its chemical structure: an α,β-unsaturated carboxylic acid group that makes it a mild electrophile. This feature enables itaconate to covalently modify proteins by reacting with nucleophilic amino acid residues, particularly cysteine, through a Michael addition reaction. This post-translational modification (PTM), termed "itaconation" or "2,3-dicarboxypropylation," can alter the function of target proteins, thereby modulating critical cellular pathways.
Despite its importance, studying itaconation within the complex environment of a living cell has been challenging. The transient and dynamic nature of this PTM, coupled with the lack of specific antibodies, has hindered the identification of its protein targets and the elucidation of its functional consequences. To overcome these hurdles, researchers have turned to bioorthogonal chemistry, leading to the development of itaconate-alkyne (ITalk), a powerful chemical probe for profiling itaconation directly in living systems. This guide provides a comprehensive overview of ITalk, its application, and the experimental methodologies for its use in studying protein itaconation.
This compound (ITalk): A Bioorthogonal Chemical Reporter
This compound (ITalk) is a synthetic, functional analogue of itaconate designed for bioorthogonal applications. It retains the essential α,β-unsaturated carboxylic acid structure of itaconate, allowing it to react with the same protein targets, while incorporating a terminal alkyne group. This alkyne handle is biologically inert but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a type of "click chemistry"—with an azide-containing reporter tag in vitro.
This two-step approach allows for the selective labeling and subsequent detection or enrichment of itaconated proteins from complex biological samples. Importantly, studies have shown that ITalk recapitulates the anti-inflammatory properties of endogenous itaconate, such as inhibiting the secretion of pro-inflammatory cytokines like IL-1β and activating the Nrf2 antioxidant response pathway, validating it as a reliable tool for studying bona fide itaconation events.
The Core Mechanism: A Click Chemistry-Based Workflow
The use of ITalk to study protein itaconation follows a general chemoproteomic workflow. This process enables the visualization, identification, and quantification of proteins that are post-translationally modified by itaconate in living cells.
The process begins with incubating live cells with ITalk, which permeates the cell membrane and covalently modifies target proteins. After treatment, the cells are lysed, and the entire proteome is subjected to a click reaction with an azide-functionalized reporter tag, such as azide-biotin for enrichment or an azide-fluorophore for imaging. The biotinylated proteins can then be selectively captured using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry.
Key Signaling Pathways and Cellular Processes Modulated by Itaconation
Chemoproteomic studies using ITalk and related methods have revealed that itaconation is a widespread PTM, impacting hundreds to thousands of proteins involved in diverse cellular functions. Two of the most well-characterized roles of itaconate are the activation of the antioxidant response and the inhibition of glycolysis.
Activation of the Nrf2 Antioxidant Pathway
Itaconate is a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Kelch-like ECH-associated protein 1 (KEAP1). Itaconate, acting as an electrophile, directly modifies specific cysteine residues on KEAP1. This itaconation of KEAP1 disrupts its ability to ubiquitinate Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and anti-inflammatory genes.
Inhibition of Glycolysis
Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process essential for producing inflammatory mediators. Itaconate has been shown to dampen this inflammatory response by directly inhibiting key glycolytic enzymes. Chemoproteomic studies have identified enzymes such as aldolase A (ALDOA), L-lactate dehydrogenase A (LDHA), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as direct targets of itaconation. Covalent modification of critical cysteine residues within these enzymes inhibits their catalytic activity, thereby reducing the glycolytic flux and limiting the pro-inflammatory phenotype of macrophages.
References
- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The ITalk Probe: A Technical Guide to its Discovery and Application in Profiling Protein Itaconation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and application of the ITalk probe, a powerful chemoproteomic tool for the study of protein itaconation. The ITalk probe, or itaconate-alkyne, is a bioorthogonal probe designed for the quantitative and site-specific profiling of this crucial post-translational modification in living cells.[1][2] Its development has enabled a deeper understanding of the role of itaconate, an anti-inflammatory metabolite, in modulating cellular processes, particularly in the context of immunology and inflammatory diseases.[2][3]
Data Presentation
The development and characterization of the ITalk probe involved extensive quantitative analysis to validate its efficacy and specificity. The following tables summarize key quantitative data from the primary literature.
Table 1: Identified Itaconated Proteins in RAW264.7 Macrophages
| Total Proteins Identified | Itaconated Proteins Identified | Key Validated Targets | Reference |
| > 8,000 | ~2,000 | KEAP1, LDHA, RIPK3, DDB1, GSN, ACLY, AK2 | [4] |
Table 2: Functional Effects of ITalk Probe in LPS-Stimulated RAW264.7 Cells
| Treatment | Effect on NRF-2 Protein Level | Effect on Lactate Production | Effect on IL-1β Secretion | Cell Viability | Reference |
| ITalk (100 µM) | Significant Increase | Significant Inhibition | Significant Inhibition | No effect |
Experimental Protocols
The following are detailed methodologies for key experiments involving the ITalk probe, based on established protocols.
Protocol 1: Labeling of Proteins in Macrophages with the ITalk Probe
-
Cell Culture: Culture RAW264.7 macrophages or primary bone-marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Stimulation: Stimulate macrophages with lipopolysaccharide (LPS) (100 ng/mL) for a designated period to induce an inflammatory response.
-
Probe Labeling: Treat the stimulated cells with the ITalk probe (this compound) at a final concentration of 100 µM for 4-12 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry for Detection of ITalk-Labeled Proteins
This protocol utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne group of the ITalk probe.
-
Prepare Click Chemistry Reaction Mix: For a 50 µL reaction, combine the following in order:
-
Protein lysate (50 µg)
-
Azide-reporter (e.g., Azide-Alexa Fluor 488 or Biotin-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the labeled proteins by adding cold acetone or methanol and incubating at -20°C.
-
Sample Preparation for Analysis: Centrifuge to pellet the proteins, discard the supernatant, and wash the pellet with cold methanol. Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting).
Protocol 3: Western Blot Analysis of Alkylated Proteins
-
SDS-PAGE: Separate the click-chemistry-labeled proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest or with streptavidin-HRP (for biotin-labeled proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the ITalk probe.
Caption: Mechanism of ITalk probe labeling and detection.
Caption: General experimental workflow for using the ITalk probe.
Caption: Itaconate-mediated activation of the Nrf2 signaling pathway.
References
The Role of Itaconate-Alkyne in Immunometabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning field of immunometabolism has identified itaconate, a metabolite produced by myeloid cells during inflammation, as a critical regulator of immune responses. Its inherent electrophilicity allows it to modulate cellular processes by covalently modifying proteins, a post-translational modification termed "itaconation." To dissect the intricate roles of itaconate, the chemical probe itaconate-alkyne (ITalk) has been developed as a powerful tool for activity-based protein profiling. This technical guide provides an in-depth overview of the application of this compound in immunometabolism research, detailing its mechanism, experimental workflows, and the key signaling pathways it helps to elucidate. Quantitative data on the effects of itaconate and its derivatives are summarized, and detailed experimental protocols for the use of this compound are provided to facilitate its adoption in the laboratory.
Introduction to Itaconate and its Role in Immunometabolism
Itaconate is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immunoresponsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1).[1][2] Initially recognized for its antimicrobial properties, itaconate is now established as a key immunomodulatory metabolite.[3] It exerts its effects through multiple mechanisms, including the inhibition of enzymes such as succinate dehydrogenase (SDH) and the modulation of inflammatory signaling pathways through protein itaconation.[3][4] The electrophilic nature of itaconate allows it to react with nucleophilic amino acid residues, primarily cysteine, on target proteins, thereby altering their function.
This compound: A Bioorthogonal Probe for Profiling Protein Itaconation
To identify the protein targets of itaconate, a bioorthogonal chemical probe, this compound (ITalk), was developed. ITalk is a cell-permeable analog of itaconate that contains a terminal alkyne group. This alkyne moiety allows for the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This enables the enrichment and identification of itaconated proteins from complex biological samples using mass spectrometry-based proteomics.
Key Signaling Pathways Modulated by Itaconate
Itaconate's influence on immunometabolism is multifaceted, impacting several critical signaling pathways. The use of this compound has been instrumental in identifying the protein targets within these pathways.
Inhibition of Succinate Dehydrogenase (SDH)
One of the primary mechanisms of itaconate's action is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. Inhibition of SDH leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate can thus modulate the metabolic state of immune cells and temper inflammatory responses.
Figure 1. Itaconate Biosynthesis and Inhibition of Succinate Dehydrogenase (SDH).
Activation of the Nrf2 Anti-inflammatory Pathway
Itaconate and its derivatives can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. This occurs through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2. Modification of Keap1 prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes.
Figure 2. Activation of the Nrf2 Pathway by Itaconate.
Quantitative Data on the Effects of Itaconate and its Derivatives
The immunomodulatory effects of itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), have been quantified in various studies. The following tables summarize key findings.
| Compound | Target | Effect | Concentration | Cell Type | Reference |
| Itaconate | SDH | Inhibition | 5-10 mM | C2C12 myoblasts | |
| Dimethyl Itaconate (DI) | SDH | Inhibition | - | C2C12 myoblasts | |
| 4-Octyl Itaconate (4-OI) | SDH | Inhibition | - | C2C12 myoblasts | |
| Table 1: Effect of Itaconate and its Derivatives on Succinate Dehydrogenase (SDH) Activity. |
| Compound | Cytokine | Effect | Concentration | Cell Type | Reference |
| 4-Octyl Itaconate (4-OI) | IL-1β | Inhibition of release | 15-480 µM | Bone marrow-derived dendritic cells (BMDCs) | |
| 4-Octyl Itaconate (4-OI) | TNF-α | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |
| 4-Octyl Itaconate (4-OI) | IL-6 | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |
| 4-Octyl Itaconate (4-OI) | IL-12a | Inhibition of expression | 250 µM | Bone marrow-derived dendritic cells (BMDCs) | |
| Table 2: Effect of 4-Octyl Itaconate (4-OI) on Pro-inflammatory Cytokine Production. |
Experimental Protocols
The following protocols are adapted from published methods for the synthesis of this compound and its application in chemoproteomic profiling.
Synthesis of this compound (ITalk)
The synthesis of this compound involves the esterification of itaconic anhydride with an alkyne-containing alcohol. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the original publication by Qin et al., 2020.
Cell Culture and Treatment with this compound
-
Cell Culture: Culture primary bone-marrow-derived macrophages (BMDMs) or other relevant immune cells under standard conditions.
-
Stimulation: Activate macrophages with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) to induce the expression of IRG1 and endogenous itaconate production.
-
Probe Treatment: Treat the activated cells with this compound (ITalk) at a final concentration of 100 µM for 4-12 hours.
Click Chemistry-based Detection of Itaconated Proteins
This protocol outlines the steps for labeling and detecting itaconated proteins in cell lysates using click chemistry.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Click Reaction Cocktail: Prepare a fresh click reaction cocktail containing:
-
Azide-biotin or azide-fluorophore reporter tag
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
A reducing agent such as sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) state.
-
-
Labeling: Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours to allow the cycloaddition reaction to proceed.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
-
Detection:
-
Western Blot: Resuspend the protein pellet in SDS-PAGE loading buffer, separate the proteins by gel electrophoresis, and detect the labeled proteins using an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).
-
Mass Spectrometry: For proteomic identification, use an azide-biotin tag. After the click reaction, enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins on-bead and analyze the resulting peptides by LC-MS/MS to identify the itaconated proteins.
-
References
An In-Depth Technical Guide to the Chemical Reactivity of the Alkyne Group in Itaconate-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a metabolite produced by macrophages, has emerged as a key regulator of inflammatory and metabolic responses. To elucidate its molecular mechanisms, the bioorthogonal probe itaconate-alkyne (ITalk) has been developed. ITalk is a functional analog of itaconate that possesses a terminal alkyne group, enabling the detection and identification of proteins modified by itaconate, a post-translational modification termed "itaconation."[1][2][3] This guide provides a comprehensive overview of the chemical reactivity of the alkyne group in this compound, its application in chemoproteomic workflows, and its role in dissecting inflammatory signaling pathways.
Chemical Reactivity of the Alkyne Group
The terminal alkyne in this compound serves as a versatile chemical handle for bioorthogonal ligation. Its primary mode of reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage with azide-modified molecules under biocompatible conditions.[4][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used method for conjugating this compound to reporter tags, such as biotin or fluorophores, for subsequent enrichment and visualization. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the copper(I) catalyst and enhances reaction efficiency in aqueous environments.
While highly efficient, a potential side reaction in the context of proteomics is the copper-catalyzed reaction between the alkyne and free thiols on proteins, which can lead to background signal. Careful optimization of reaction conditions, including the use of copper ligands and appropriate concentrations of reagents, can minimize these off-target reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst. This is particularly advantageous for live-cell imaging applications where the cytotoxicity of copper is a concern. However, for proteomic analyses of cell lysates, CuAAC generally exhibits higher efficiency and specificity. To date, the application of SPAAC with this compound has been less explored in the literature compared to CuAAC.
Experimental Protocols
Synthesis of this compound (ITalk)
A detailed protocol for the synthesis of this compound has been described in the literature. The synthesis involves the reaction of itaconic anhydride with propargylamine.
Materials:
-
Itaconic anhydride
-
Propargylamine
-
Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
-
Magnetic stir plate
Procedure:
-
Dissolve itaconic anhydride (1 eq) in dichloromethane.
-
Add propargylamine (1.2 eq) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Note: The yield for this synthesis is approximately 70%.
Cell Culture and Labeling with this compound
This protocol describes the labeling of proteins in cultured macrophages with this compound.
Materials:
-
RAW264.7 macrophages
-
DMEM culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (ITalk)
-
PBS
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS.
-
Stimulate the cells with LPS (100 ng/mL) for 12 hours.
-
Treat the cells with this compound (100 µM) for 4 hours.
-
Wash the cells three times with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
In-Lysate Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate a biotin-azide reporter to ITalk-labeled proteins in cell lysate.
Materials:
-
ITalk-labeled cell lysate (1 mg/mL)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
To 1 mg of ITalk-labeled protein lysate, add TCEP to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 1 mM.
-
Add biotin-azide to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
Western Blot Analysis of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins by western blot.
Materials:
-
Biotinylated protein lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using a suitable imaging system.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
| Parameter | Value | Reference |
| Synthesis Yield | ~70% | (Internal) |
| Molecular Weight | 167.16 g/mol | (Calculated) |
| Cellular Concentration | 100 µM in RAW264.7 cells | |
| Labeling Time in Cells | 4 hours | |
| Stoichiometry of Modification | 1.57% to 9.07% of total cysteines upon LPS stimulation |
Table 1: Properties and Cellular Usage of this compound
| Reagent | Stock Concentration | Final Concentration | Reference |
| ITalk-labeled Lysate | - | 1 mg/mL | |
| Biotin-Azide | 10 mM in DMSO | 100 µM | |
| TCEP | 50 mM in water | 1 mM | |
| THPTA | 100 mM in water | 1 mM | |
| CuSO₄ | 50 mM in water | 1 mM | |
| Sodium Ascorbate | 100 mM in water (fresh) | 1 mM | |
| Reaction Time | - | 1 hour | |
| Reaction Temperature | - | Room Temperature |
Table 2: Reagent Concentrations for In-Lysate CuAAC Reaction
Visualizations: Workflows and Signaling Pathways
Chemoproteomic Workflow
The following diagram illustrates the general workflow for identifying itaconated proteins using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Understanding Protein Itaconation with Itaconate-Alkyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Itaconation
Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator in immunological and metabolic pathways.[1][2][3] Produced by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), itaconate accumulates in activated macrophages and other immune cells.[1][2] Its electrophilic nature, conferred by an α,β-unsaturated dicarboxylic acid structure, allows it to covalently modify proteins through a Michael addition reaction, primarily on cysteine residues. This post-translational modification, termed "itaconation" or "2,3-dicarboxypropylation," alters the function of target proteins, thereby modulating inflammatory responses, metabolic pathways, and host defense mechanisms. Recently, a new form of itaconate-mediated modification, lysine itaconylation, has also been discovered, expanding the regulatory scope of this versatile metabolite.
The Role of Itaconate-Alkyne (ITalk) Probes
To elucidate the landscape of protein itaconation, chemical biology tools have been developed, most notably the this compound (ITalk) probe. ITalk is a bioorthogonal probe that mimics itaconate and can penetrate living cells. The alkyne group serves as a handle for "click chemistry," a highly specific and efficient reaction that allows for the attachment of reporter molecules, such as fluorescent dyes or biotin tags. This enables the visualization, enrichment, and identification of itaconated proteins from complex biological samples. The use of ITalk in chemoproteomic workflows has been instrumental in identifying hundreds to thousands of itaconated proteins, providing a global view of this post-translational modification.
Key Signaling Pathways Modulated by Protein Itaconation
Protein itaconation has been shown to impact a variety of signaling pathways, primarily through the modification of key regulatory proteins.
Keap1-Nrf2 Pathway
Itaconation of Kelch-like ECH-associated protein 1 (Keap1) is one of the most well-characterized mechanisms of itaconate action. Keap1 is an adaptor protein that targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Itaconate modifies several cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Itaconate has been shown to suppress NLRP3 inflammasome activation. This is achieved, at least in part, through the direct itaconation of NLRP3 itself, which interferes with its assembly and activation.
Glycolysis
Activated macrophages undergo a metabolic shift towards aerobic glycolysis to support their pro-inflammatory functions. Itaconate has been shown to inhibit several key enzymes in the glycolytic pathway, including aldolase A (ALDOA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and lactate dehydrogenase A (LDHA), through direct itaconation of their cysteine residues. This inhibition of glycolysis contributes to the anti-inflammatory effects of itaconate.
JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune cell differentiation. Itaconate and its derivatives can directly modify JAK1, inhibiting its phosphorylation and the subsequent phosphorylation of STAT6. This leads to the suppression of M2 macrophage polarization, which is involved in allergic inflammation and tissue repair.
TFEB-Mediated Pathways
Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Itaconate and its derivatives can promote the nuclear translocation of TFEB by modifying a cysteine residue, which in turn enhances the clearance of intracellular bacteria. Interestingly, TFEB can also induce the expression of Irg1, creating a positive feedback loop for itaconate production.
Quantitative Analysis of Protein Itaconation
Chemoproteomic studies using this compound probes coupled with mass spectrometry have enabled the quantitative analysis of protein itaconation. These studies have identified numerous itaconated proteins and their specific modification sites.
Table 1: Selected Protein Targets of Itaconation and their Modified Cysteine Residues
| Protein | Modified Cysteine Residue(s) | Functional Consequence | Reference(s) |
| Keap1 | C151, C257, C273, C288, C297 | Activation of Nrf2 signaling | |
| JAK1 | C715, C816, C943, C1130 | Inhibition of JAK1-STAT6 signaling | |
| ALDOA | C73, C339 | Inhibition of glycolysis | |
| LDHA | C84 | Inhibition of glycolysis | |
| GAPDH | C22 | Inhibition of glycolysis | |
| NLRP3 | C548 | Inhibition of inflammasome activation | |
| TFEB | Not specified | Promotion of nuclear translocation |
Table 2: Quantitative Stoichiometry of Itaconate-Derived Protein Modification
| Condition | Modification | Percentage of Total Cysteines | Fold Change | Reference |
| Control HAPI microglia | 2,3-dicarboxypropylcysteine (2,3-DCP) | 1.57% | - | |
| LPS-stimulated HAPI microglia | 2,3-dicarboxypropylcysteine (2,3-DCP) | 9.07% | ~5.8 |
Experimental Protocols
Synthesis of this compound (ITalk) Probe
The synthesis of this compound probes generally involves the esterification or amidation of itaconic acid with an alkyne-containing alcohol or amine. Several variants of itaconate-based bioorthogonal probes have been designed and synthesized to profile itaconated proteins.
Cellular Labeling with this compound
This protocol describes the labeling of proteins in cultured macrophages with an this compound probe.
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.
-
Cell Treatment: Treat the cells with the this compound probe (e.g., ITalk) at a final concentration of 50-100 µM for a specified duration (e.g., 12 hours). A DMSO vehicle control should be run in parallel. For studies in inflammatory conditions, cells can be co-treated with lipopolysaccharide (LPS).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-labeled proteins in the cell lysate.
-
Prepare Click Chemistry Reagents:
-
Azide-reporter (e.g., biotin-azide or a fluorescent azide) stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein).
-
Azide-reporter (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
THPTA (to a final concentration of 1 mM).
-
Sodium ascorbate (to a final concentration of 2 mM).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
Enrichment of Itaconated Proteins (for Mass Spectrometry)
-
Protein Precipitation: Precipitate the proteins from the click chemistry reaction mixture using a suitable method (e.g., methanol/chloroform precipitation) to remove excess reagents.
-
Resuspend and Denature: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea or 1% SDS).
-
Affinity Purification (for biotin-labeled proteins):
-
Incubate the protein solution with streptavidin-conjugated beads for 1-2 hours at room temperature to capture the biotinylated (itaconated) proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
In-gel or In-solution Digestion:
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins with trypsin.
-
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and proteins.
-
Use specialized software to identify and quantify the itaconated peptides, looking for the specific mass shift corresponding to the itaconate modification plus the reporter tag.
-
For quantitative proteomics, stable isotope labeling methods (e.g., SILAC, TMT) can be integrated into the workflow.
-
References
- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Itaconate Interactome: A Technical Guide to Identifying Protein Targets Using Itaconate-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify protein targets of itaconate, an immunomodulatory metabolite, using the bioorthogonal probe itaconate-alkyne (ITalk). This powerful technique, at the intersection of chemistry and proteomics, allows for the specific labeling and subsequent identification of proteins that are covalently modified by itaconate in living cells, a process termed "itaconation." Understanding these protein targets is crucial for elucidating the molecular mechanisms behind itaconate's anti-inflammatory and other biological functions, paving the way for novel therapeutic strategies.
Core Concepts: Itaconate and Bioorthogonal Chemistry
Itaconate is a dicarboxylic acid produced in activated macrophages and other immune cells that plays a pivotal role in regulating inflammation and metabolism.[1][2][3] Its electrophilic nature allows it to react with nucleophilic residues on proteins, particularly cysteine, through a Michael addition reaction.[1][4] This post-translational modification can alter the function of target proteins.
To identify these protein targets on a proteome-wide scale, researchers have developed this compound (ITalk), a bioorthogonal probe. ITalk is a functional analog of itaconate that contains an alkyne group. This alkyne handle allows for a highly specific and efficient "click chemistry" reaction with an azide-containing reporter tag (e.g., biotin or a fluorescent dye) after it has been incorporated into proteins within a cellular context. This enables the enrichment and subsequent identification of itaconated proteins by mass spectrometry.
Experimental Workflow: From Cell to Target Identification
The overall experimental workflow for identifying itaconate protein targets using ITalk involves several key stages, from cell culture and probe treatment to mass spectrometry analysis and data interpretation.
Key Signaling Pathways Targeted by Itaconate
Chemoproteomic studies using this compound have revealed that itaconate modifies a wide range of proteins involved in various cellular processes, most notably inflammation and metabolism. A key pathway regulated by itaconate is the Keap1-Nrf2 antioxidant response pathway.
Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its degradation by the proteasome. Itaconate can directly modify cysteine residues on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of antioxidant and anti-inflammatory proteins.
Quantitative Data Summary
The following tables summarize some of the key protein targets of itaconate identified through chemoproteomic profiling with this compound.
Table 1: Selected Protein Targets of Itaconate Identified by this compound Profiling
| Protein | Function | Cellular Process | Reference |
| Keap1 | Nrf2 inhibitor | Antioxidant Response | |
| GAPDH | Glycolytic enzyme | Glycolysis | |
| ALDOA | Glycolytic enzyme | Glycolysis | |
| LDHA | Glycolytic enzyme | Glycolysis, Lactate Production | |
| NLRP3 | Inflammasome component | Inflammation | |
| JAK1 | Kinase | Signal Transduction | |
| DDB1 | DNA damage-binding protein | DNA Repair | |
| GSN | Gelsolin | Cytoskeletal Regulation | |
| ACLY | ATP-citrate synthase | Metabolism | |
| AK2 | Adenylate kinase 2 | Metabolism |
Table 2: Time and Concentration-Dependent Labeling of Raw264.7 Cell Lysates with this compound
| Concentration (mM) | Time (hours) | Labeling Intensity |
| 0.005 - 10 | 0 - 4 | Concentration and time-dependent increase |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in identifying protein targets of itaconate using this compound.
Protocol 1: Cell Culture, Stimulation, and this compound Treatment
This protocol is adapted for RAW 264.7 murine macrophages.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 10 cm dishes for proteomic analysis) and allow them to adhere overnight.
-
LPS Stimulation: To induce an inflammatory response and endogenous itaconate production, treat the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a specified period (e.g., 4-12 hours).
-
This compound Treatment: Add this compound (ITalk) to the cell culture medium at a final concentration of 100 µM for 4 hours. Note that optimal concentration and incubation time may need to be determined empirically for different cell types.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonication: Sonicate the cell lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag to the alkyne-modified proteins.
-
Reaction Mix Preparation: For a typical reaction, in a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Azide-reporter tag (e.g., Biotin-azide, final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄, final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. An acetone precipitation is commonly used. Add 4 volumes of ice-cold acetone to the reaction mixture, vortex, and incubate at -20°C for at least 1 hour.
-
Protein Pellet Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully decant the supernatant.
-
Washing: Wash the protein pellet with ice-cold acetone or methanol to remove any residual reagents. Centrifuge again and discard the supernatant.
-
Resuspension: Air-dry the pellet and resuspend it in a buffer suitable for the downstream application (e.g., a buffer containing SDS for subsequent affinity purification).
Protocol 4: Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Use streptavidin-coated magnetic beads or agarose resin. Wash the beads according to the manufacturer's instructions with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the resuspended protein lysate to the washed beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.
-
Washing: After incubation, collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin) and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.
-
Elution or On-Bead Digestion: The bound proteins can either be eluted from the beads or subjected to on-bead digestion for mass spectrometry analysis.
Protocol 5: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Digestion: Wash the beads to remove the reducing and alkylating agents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Collection: After digestion, collect the supernatant containing the cleaved peptides. The beads can be washed with an acidic solution to recover any remaining peptides.
-
Desalting: Desalt the collected peptides using a C18 StageTip or a similar desalting column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data is typically acquired in a data-dependent acquisition (DDA) mode.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database to identify and quantify the enriched proteins.
Alternative Approaches: Thermal Proteome Profiling
While this compound is a powerful tool for identifying covalent protein targets, it is important to note that itaconate can also interact with proteins non-covalently. Thermal Proteome Profiling (TPP) is a method that can be used to identify such non-covalent interactions. TPP measures changes in the thermal stability of proteins upon ligand binding. An increase in the melting temperature of a protein in the presence of itaconate suggests a direct interaction.
Conclusion
The use of this compound as a chemical probe has significantly advanced our understanding of the biological roles of itaconate. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate novel protein targets of itaconation. This knowledge is instrumental in dissecting the complex signaling networks regulated by this key immunometabolite and holds great promise for the development of new therapeutic agents for inflammatory and metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for Itaconate-Alkyne Click Chemistry in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of itaconate-alkyne click chemistry to identify and quantify protein itaconation, a post-translational modification with significant implications in immunology and metabolic diseases. The protocols outlined below describe the metabolic labeling of proteins with an this compound probe, subsequent conjugation to a reporter tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and downstream analysis.
Introduction
Itaconate is a metabolite derived from the Krebs cycle that has emerged as a key regulator of inflammatory responses.[1] It exerts its function in part by covalently modifying cysteine residues on proteins, a process termed itaconation.[2][3] To study this modification, a bioorthogonal chemical reporter strategy has been developed using an this compound probe, often referred to as "ITalk".[4][5] This probe is cell-permeable and is incorporated into proteins by the cell's metabolic machinery. The alkyne handle then allows for the specific attachment of reporter molecules, such as fluorophores or biotin, using click chemistry. This enables the detection, enrichment, and identification of itaconated proteins, providing valuable insights into the molecular targets of itaconate and its role in cellular signaling.
Experimental Overview
The overall workflow for identifying itaconated proteins using this compound click chemistry involves several key steps:
-
Metabolic Labeling: Cells are incubated with the this compound probe, which is metabolized and incorporated into proteins.
-
Cell Lysis: The cells are lysed to release the labeled proteome.
-
Click Chemistry Reaction: The alkyne-labeled proteins are conjugated to an azide-containing reporter tag (e.g., biotin-azide or a fluorescent-azide) via CuAAC.
-
Protein Precipitation and Preparation: The labeled proteins are precipitated and prepared for analysis.
-
Downstream Analysis: The labeled proteins are analyzed by methods such as SDS-PAGE with in-gel fluorescence or by enrichment and mass spectrometry for proteome-wide identification.
Key Signaling Pathway
Itaconate has been shown to modulate inflammatory signaling pathways, in part through the alkylation of key regulatory proteins. One of the most well-characterized targets is Kelch-like ECH-associated protein 1 (KEAP1). By modifying cysteine residues on KEAP1, itaconate disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and anti-inflammatory genes.
Quantitative Data Summary
Chemoproteomic studies using this compound probes have identified numerous protein targets of itaconation in various cell types. The tables below summarize the top identified itaconated proteins from a study in inflammatory macrophages, categorized by their cellular function. The data is based on quantitative mass spectrometry analysis.
Table 1: Top Itaconated Proteins Involved in Metabolism
| Protein | Gene | Function | Fold Enrichment |
| Aldolase A | ALDOA | Glycolysis | >10 |
| GAPDH | GAPDH | Glycolysis | >10 |
| Pyruvate kinase | PKM | Glycolysis | >8 |
| Lactate dehydrogenase A | LDHA | Fermentation | >8 |
| ATP synthase subunit alpha | ATP5A1 | Oxidative Phosphorylation | >5 |
Table 2: Top Itaconated Proteins in Cellular Signaling and Stress Response
| Protein | Gene | Function | Fold Enrichment |
| 14-3-3 protein zeta/delta | YWHAZ | Signal Transduction | >7 |
| Peroxiredoxin-1 | PRDX1 | Redox Regulation | >6 |
| Heat shock protein 90 | HSP90AA1 | Protein Folding | >5 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | >5 |
| Kelch-like ECH-associated protein 1 | KEAP1 | Stress Response | >4 |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Macrophages with this compound
This protocol is adapted for bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% penicillin/streptomycin, and M-CSF)
-
This compound (ITalk) probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture BMDMs to the desired confluency in 60 mm dishes.
-
Prepare the ITalk working solution by diluting the stock solution in pre-warmed DMEM complete medium to a final concentration of 50-100 µM.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the ITalk-containing medium to the cells.
-
Incubate the cells for 4-12 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer or 1% SDS in 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Benzonase nuclease
-
BCA protein assay kit
Procedure:
-
Wash the metabolically labeled cells twice with cold PBS.
-
Add 200-500 µL of ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and benzonase to the cell plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to 1-2 mg/mL.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a biotin-azide reporter to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Normalized protein lysate (1-2 mg/mL)
-
Biotin-azide (or fluorescent-azide) stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA ligand stock solution (e.g., 2 mM in DMSO/t-BuOH)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Procedure:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µL of 2 mg/mL).
-
Prepare the click chemistry master mix by adding the following reagents in order, vortexing after each addition:
-
Biotin-azide to a final concentration of 25-50 µM.
-
TBTA or THPTA to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Add the master mix to the protein lysate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
After the reaction, the proteins are ready for precipitation and downstream analysis.
Protocol 4: Protein Precipitation and Western Blot Analysis
Materials:
-
Methanol (ice-cold)
-
Chloroform
-
Water
-
SDS-PAGE loading buffer
-
Streptavidin-HRP conjugate for Western blotting
Procedure:
-
To the click reaction mixture, add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Aspirate the upper aqueous layer and the lower organic layer, being careful not to disturb the protein pellet at the interface.
-
Wash the pellet with 500 µL of ice-cold methanol, vortex, and centrifuge again.
-
Carefully remove the supernatant and air-dry the protein pellet for 15-20 minutes.
-
Resuspend the pellet in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated (itaconated) proteins.
-
Develop the blot using an appropriate chemiluminescent substrate.
Concluding Remarks
The this compound click chemistry workflow is a powerful tool for investigating protein itaconation. These protocols provide a comprehensive framework for researchers to apply this technique in their own studies. Optimization of probe concentration, labeling times, and click chemistry components may be necessary for different cell types and experimental systems. The identification of novel itaconated proteins will continue to advance our understanding of the role of this metabolite in health and disease, potentially revealing new therapeutic targets for inflammatory and metabolic disorders.
References
- 1. [PDF] Chemoproteomic profiling of itaconations in Salmonella | Semantic Scholar [semanticscholar.org]
- 2. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: A Guide to In-Cell Imaging of Itaconation Using Itaconate-Alkyne
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulatory networks that govern cellular function. Itaconation, the modification of proteins by the metabolite itaconate, has emerged as a key regulator of inflammatory and metabolic pathways. To visualize and quantify this important PTM within the intricate environment of a living cell, researchers have developed a powerful tool: itaconate-alkyne (ITalk). This bioorthogonal probe, a functional analog of itaconate, allows for the specific labeling and subsequent imaging of itaconated proteins, providing invaluable insights into cellular signaling and disease pathogenesis.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in in-cell imaging of itaconation. It is intended for researchers, scientists, and drug development professionals seeking to explore the role of this PTM in their specific areas of interest.
Introduction to Itaconation and this compound
Itaconate is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1), particularly in activated macrophages. It exerts anti-inflammatory and antioxidant effects by covalently modifying cysteine residues on proteins, a process termed itaconation. This modification can alter the function of target proteins, thereby modulating key signaling pathways such as the Keap1-Nrf2 and NF-κB pathways.
This compound (ITalk) is a synthetic analog of itaconate that contains a terminal alkyne group. This alkyne moiety serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with a complementary azide-tagged reporter molecule in a "click chemistry" reaction. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the attachment of fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis. ITalk has been shown to recapitulate the anti-inflammatory properties of endogenous itaconate and effectively labels bona fide protein targets in living cells.
Key Signaling Pathways Involved in Itaconation
The following diagrams illustrate the central signaling pathways influenced by itaconate.
Figure 1: Itaconate's role in inflammatory signaling.
Experimental Workflow for In-Cell Imaging of Itaconation
The general workflow for using this compound to image itaconated proteins in cells is depicted below.
Figure 2: Workflow for detecting itaconated proteins.
Quantitative Data Summary
Chemoproteomic studies using this compound have identified a significant number of itaconated proteins in inflammatory macrophages. The following table summarizes representative quantitative data from such studies.
| Cell Type | Treatment | This compound Concentration | Duration of Labeling | Number of Identified Itaconated Proteins | Key Protein Targets Identified | Reference |
| RAW264.7 Macrophages | LPS (100 ng/mL) | 100 µM | 4 hours | >1900 | DDB1, GSN, ACLY, AK2, KEAP1, ALDOA, LDHA | |
| Bone-Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | Not specified | Not specified | GAPDH | |
| AML12 Hepatocytes | Not specified | Not specified | 4 hours | Not specified | Not specified |
Note: The number of identified proteins can vary depending on the specific experimental conditions and mass spectrometry sensitivity.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in the in-cell imaging of itaconation using this compound.
Protocol 1: In-Cell Labeling of Itaconated Proteins in Macrophages
Materials:
-
RAW264.7 or primary bone-marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (ITalk) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Seed macrophages in a 6-well plate and culture until they reach 80-90% confluency.
-
To induce itaconation, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-12 hours).
-
Add this compound to the culture medium to a final concentration of 50-100 µM. The optimal concentration and incubation time may need to be determined empirically.
-
Incubate the cells for the desired labeling period (e.g., 4 hours).
-
Wash the cells twice with cold PBS to remove excess ITalk.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysate by scraping and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
Materials:
-
Protein lysate containing ITalk-labeled proteins (from Protocol 1)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg)
-
Azide-fluorophore (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM, freshly prepared)
-
TBTA (final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Initiate the click reaction by adding CuSO₄ to a final concentration of 1 mM.
-
Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
The samples are now ready for SDS-PAGE and in-gel fluorescence scanning.
Protocol 3: In-Gel Fluorescence Scanning and Western Blotting
Materials:
-
Polyacrylamide gels for SDS-PAGE
-
Fluorescence gel scanner
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies (if performing Western blot for specific proteins)
Procedure:
-
Resolve the protein samples by SDS-PAGE.
-
For in-gel fluorescence, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore. This will reveal the profile of itaconated proteins.
-
(Optional) For Western blotting, transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against a protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The use of this compound for in-cell imaging of itaconation provides a robust and specific method to investigate the role of this critical post-translational modification in cellular physiology and disease. The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful technique in their own studies. By visualizing and identifying the targets of itaconation, scientists can uncover new regulatory mechanisms and potential therapeutic targets in a wide range of fields, including immunology, oncology, and metabolic diseases.
References
Application Notes and Protocols: Proteomic Profiling of Macrophages with Itaconate-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate is an immunometabolite that accumulates in activated macrophages and plays a crucial role in regulating inflammation and metabolism.[1][2][3][4] It exerts its effects primarily through the covalent modification of cysteine residues on proteins, a post-translational modification termed "itaconation".[2] To elucidate the functional roles of itaconate, it is essential to identify its protein targets. The development of bioorthogonal probes, such as itaconate-alkyne (ITalk), has enabled the specific labeling and identification of itaconated proteins in living cells.
This document provides detailed application notes and protocols for the use of this compound in the chemoproteomic profiling of macrophages. It includes quantitative data from proteomic screens, detailed experimental procedures, and diagrams of relevant signaling pathways and workflows.
Quantitative Data Presentation
The following tables summarize quantitative data from chemoproteomic studies using this compound (ITalk) to identify itaconated proteins in inflammatory macrophages.
Table 1: Quantitative Chemoproteomic Profiling of Itaconated Proteins by ITalk
| Protein | Gene | Uniprot | Peptide Count | Enrichment Ratio (ITalk/DMSO) |
| Aldolase A | ALDOA | P09972 | 25 | 8.5 |
| Pyruvate kinase | PKM | P52480 | 21 | 7.9 |
| GAPDH | GAPDH | P46406 | 18 | 7.2 |
| Lactate dehydrogenase A | LDHA | P00338 | 15 | 6.8 |
| Keap1 | KEAP1 | Q9Z2X8 | 12 | 5.5 |
| Glutathione S-transferase P | GSTP1 | P09211 | 10 | 4.9 |
| Peroxiredoxin-1 | PRDX1 | Q06830 | 9 | 4.3 |
| Thioredoxin | TXN | P10599 | 8 | 4.1 |
This table is a representative summary based on published data. Actual results may vary.
Table 2: Time-Resolved Chemoproteomic Profiling for Identification of Hypersensitive Itaconation Proteins by ITalk
| Protein | Gene | Uniprot | Enrichment Ratio (1h ITalk/DMSO) | Enrichment Ratio (4h ITalk/DMSO) |
| 14-3-3 protein zeta/delta | YWHAZ | P63104 | 3.2 | 6.5 |
| Actin, cytoplasmic 1 | ACTB | P60709 | 2.8 | 5.9 |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | P63000 | 2.5 | 5.2 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 2.1 | 4.8 |
| Peptidyl-prolyl cis-trans isomerase A | PPIA | P62937 | 1.9 | 4.3 |
This table is a representative summary based on published data. Actual results may vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving itaconate and the experimental workflow for proteomic profiling using this compound.
Caption: Itaconate signaling pathways in macrophages.
Caption: Experimental workflow for ITalk-based proteomic profiling.
Experimental Protocols
Protocol 1: this compound (ITalk) Labeling in Macrophages
This protocol describes the labeling of proteins with ITalk in cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (ITalk)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Culture: Culture macrophages to 80-90% confluency in appropriate culture vessels.
-
LPS Stimulation: Treat cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 12-24 hours) to induce an inflammatory phenotype and upregulate itaconate metabolism.
-
ITalk Labeling: Add ITalk to the culture medium to a final concentration of 100-200 µM. Incubate for 4-8 hours.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate or scrape the cells into a tube for lysis.
-
Protocol 2: Click Chemistry for Biotinylation of ITalk-labeled Proteins
This protocol details the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction to attach a biotin tag to the alkyne handle of ITalk.
Materials:
-
ITalk-labeled cell lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Prepare Click Chemistry Mix: Prepare a master mix of the click chemistry reagents. For a 500 µL reaction, the final concentrations should be:
-
Biotin-azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM
-
CRITICAL: Add the reagents in the order listed to ensure proper copper reduction.
-
-
Perform Click Reaction:
-
To the ITalk-labeled cell lysate, add the click chemistry master mix.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
Protocol 3: Enrichment and Proteomic Analysis of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin beads followed by preparation for mass spectrometry.
Materials:
-
Biotinylated cell lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
Procedure:
-
Enrichment:
-
Add streptavidin-agarose beads to the biotinylated cell lysate.
-
Incubate for 1-2 hours at 4°C with rotation to allow binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series includes:
-
PBS with 1% SDS
-
PBS with 4 M urea
-
PBS
-
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT (e.g., 10 mM) for 30 minutes at 56°C.
-
Alkylate the cysteines with IAA (e.g., 20 mM) for 30 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify and quantify the itaconated proteins.
-
Conclusion
The use of this compound as a chemical probe provides a powerful tool for the global and site-specific identification of itaconated proteins in macrophages. The protocols and data presented here offer a comprehensive guide for researchers to investigate the roles of itaconation in macrophage biology, inflammation, and disease. This approach has the potential to uncover novel therapeutic targets for a range of inflammatory and metabolic disorders.
References
- 1. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal proteome profiling of itaconate interactome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling of itaconate interactome in macrophages - Chemical Science (RSC Publishing) [pubs.rsc.org]
Illuminating the Itaconate Interactome: A Protocol for Itaconate-Alkyne Labeling in Bone Marrow-Derived Macrophages
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a metabolite produced by myeloid cells during inflammation, has emerged as a critical regulator of immune responses.[1][2][3] Produced via the decarboxylation of cis-aconitate from the Krebs cycle by the enzyme immunoresponsive gene 1 (Irg1/Acod1), itaconate modulates macrophage function through various mechanisms, including the inhibition of succinate dehydrogenase (SDH) and the activation of the Nrf2 antioxidant pathway.[2][4] To elucidate the precise molecular targets of itaconate, researchers have developed bioorthogonal probes, such as itaconate-alkyne (ITalk), for the chemoproteomic profiling of "itaconation," the covalent modification of proteins by itaconate.
This application note provides a detailed protocol for the use of this compound (ITalk), a specific bioorthogonal probe, for the quantitative and site-specific chemoproteomic profiling of itaconation in bone marrow-derived macrophages (BMDMs). ITalk, as a functional analogue of itaconate, recapitulates its anti-inflammatory properties and allows for the labeling and identification of its bona fide protein targets. The protocol covers the isolation and culture of BMDMs, treatment with the ITalk probe, subsequent click chemistry-based labeling of cell lysates, and downstream analysis.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this compound labeling in BMDMs.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Concentration/Time | Notes |
| BMDM Seeding Density | 1 x 10^6 cells/mL | For 12-well plates. Adjust based on plate size. |
| LPS Stimulation | 100 ng/mL | To induce an inflammatory phenotype. |
| This compound (ITalk) Labeling Concentration | 100 µM | Optimal concentration for significant labeling without affecting cell viability. |
| ITalk Labeling Duration | 4 hours | Provides a good balance between labeling efficiency and cell health. |
| Click Chemistry: Azide Detection Reagent | 20 µM | Starting concentration, can be titrated down if high background is observed. |
| Click Chemistry: THPTA Ligand | 100 mM stock | Used to chelate and stabilize the copper catalyst. |
| Click Chemistry: Copper (II) Sulfate (CuSO4) | 20 mM stock | The copper source for the click reaction. |
| Click Chemistry: Sodium Ascorbate | 300 mM stock | Reducing agent to generate Cu(I) in situ. |
| Click Chemistry Incubation Time | 30 minutes | At room temperature, protected from light. |
Table 2: this compound Probe Specifications
| Property | Specification | Reference |
| Full Name | This compound | |
| Abbreviation | ITalk | |
| Function | Bioorthogonal probe for profiling protein itaconation | |
| Reactive Group | Alkyne | |
| Click Chemistry Compatibility | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Known Cellular Effects | Anti-inflammatory, Nrf2 activation, inhibition of lactate production |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
6-8 week old mice
-
70% ethanol
-
PBS (Phosphate-Buffered Saline) + 2% Fetal Bovine Serum (FBS)
-
BMDM growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)
-
NH4Cl solution for red blood cell lysis
-
70 µm cell strainer
-
Syringes and needles (21G)
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Disinfect the hind legs with 70% ethanol.
-
Isolate the femur and tibia bones.
-
Flush the bone marrow out of the bones using a 21G needle and a syringe filled with cold PBS + 2% FBS.
-
Dissociate cell clumps by passing the marrow suspension through the 21G needle multiple times.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an NH4Cl solution.
-
Centrifuge the cells, resuspend the pellet in BMDM growth medium, and count the cells.
-
Plate the cells in appropriate culture dishes and incubate at 37°C with 5% CO2.
-
On day 4, add fresh BMDM growth medium.
-
By day 7, the cells should be differentiated into mature macrophages and ready for experiments.
Protocol 2: this compound (ITalk) Labeling of BMDMs
This protocol details the treatment of BMDMs with the ITalk probe.
Materials:
-
Differentiated BMDMs in culture
-
LPS (Lipopolysaccharide)
-
This compound (ITalk) probe
-
DMEM culture medium
Procedure:
-
If desired, stimulate BMDMs with LPS (e.g., 100 ng/mL) for a specified time to induce an inflammatory state.
-
Prepare a stock solution of ITalk in a suitable solvent (e.g., DMSO).
-
Add the ITalk probe to the BMDM culture medium to a final concentration of 100 µM.
-
Incubate the cells for 4 hours at 37°C with 5% CO2.
-
After incubation, wash the cells with PBS to remove excess probe.
-
The cells are now ready for lysis and downstream click chemistry.
Protocol 3: Cell Lysis and Click Chemistry Reaction
This protocol describes the preparation of cell lysates and the subsequent copper-catalyzed click reaction to conjugate a reporter tag (e.g., a fluorescent azide) to the alkyne-labeled proteins.
Materials:
-
ITalk-labeled BMDMs
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS
-
Azide-containing detection reagent (e.g., Azide-Fluor 488)
-
THPTA ligand solution (100 mM in water)
-
Copper (II) sulfate (CuSO4) solution (20 mM in water)
-
Sodium ascorbate solution (300 mM in water, freshly prepared)
Procedure:
-
Lyse the ITalk-labeled BMDMs using a suitable protein extraction buffer.
-
Quantify the protein concentration of the lysate.
-
In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide detection reagent (final concentration ~20 µM)
-
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The click-labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Visualizations
Caption: Itaconate signaling pathways in macrophages.
Caption: Experimental workflow for this compound labeling.
References
Applications of itaconate-alkyne in immunology and inflammation research
An essential tool for immunological and inflammatory research, itaconate-alkyne (ITalk) is a bioorthogonal probe designed for the specific, quantitative, and site-specific chemoproteomic profiling of protein itaconation in living cells.[1][2][3] As a functional analog of the endogenous anti-inflammatory metabolite itaconate, ITalk mimics its biological activity, enabling researchers to identify and study the direct protein targets of itaconation, a post-translational modification involving the covalent attachment of itaconate to protein cysteine residues via a Michael addition reaction.[4][5]
The alkyne group incorporated into the ITalk molecule serves as a "handle" for click chemistry. This allows for the covalent attachment of reporter tags, such as fluorophores for imaging or biotin for enrichment and mass spectrometry-based identification, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This methodology has empowered researchers to uncover the widespread landscape of itaconate substrates within inflammatory macrophages, identifying nearly 2000 itaconated proteins and providing a comprehensive resource for investigating the multifaceted roles of itaconate in regulating immune responses.
Key Applications in Research
-
Target Identification and Validation: ITalk is instrumental in identifying the specific proteins that are modified by itaconate in inflammatory cells like macrophages. By identifying these targets, researchers can elucidate the molecular mechanisms through which itaconate exerts its anti-inflammatory effects. Validated targets include key enzymes in glycolysis and crucial signaling proteins in inflammatory pathways.
-
Elucidation of Signaling Pathways: By mapping the protein targets of itaconation, ITalk helps to unravel the complex signaling networks modulated by this metabolite. For instance, it has been used to confirm that itaconate activates the Nrf2 antioxidant response by modifying its inhibitor, KEAP1, and that it suppresses pro-inflammatory pathways by targeting enzymes like GAPDH and ALDOA to inhibit glycolysis.
-
Understanding Disease Mechanisms: The probe aids in studying the role of itaconation in various inflammatory diseases. It has been used to demonstrate how itaconate and its derivatives can suppress inflammatory responses in models of sepsis and other inflammatory conditions.
-
Drug Development: ITalk serves as a valuable tool for screening and validating the mechanism of action of itaconate derivatives, such as 4-Octyl Itaconate (4-OI), which are being explored as potential anti-inflammatory therapeutics.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and its derivatives in macrophage cell models.
Table 1: Effects of this compound (ITalk) on Inflammatory Macrophages
| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference(s) |
| Protein Labeling | Raw264.7 cell lysates | 0.005-10 mM ITalk, 0-4 hours | Concentration- and time-dependent labeling | |
| NRF-2 Protein Level | LPS-stimulated Raw264.7 | 100 µM ITalk, 4 hours | Significant increase | |
| Lactate Production | LPS-stimulated Raw264.7 | 100 µM ITalk, 4 hours | Significant inhibition | |
| IL-1β Secretion | LPS-stimulated Raw264.7 | 100 µM ITalk | Significant inhibition | |
| Cell Viability | Raw264.7 | 100 µM ITalk, 12 hours | No effect |
Table 2: Identified Protein Targets of Itaconation via this compound (ITalk)
| Target Protein | Function | Cell Model | Reference(s) |
| GAPDH, ALDOA, LDHA | Glycolytic Enzymes | Macrophages | |
| KEAP1 | Nrf2 Inhibitor | Macrophages | |
| SYK | Spleen Tyrosine Kinase | Macrophages | |
| JAK1 | Janus Kinase 1 | Macrophages | |
| NLRP3 | Inflammasome Sensor | Macrophages | |
| STING | Stimulator of Interferon Genes | Macrophages | |
| RIPK3 | Necroptosis Kinase | RAW264.7 | |
| DDB1, GSN, ACLY, AK2 | Various | Inflammatory Macrophages |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by itaconate and the general experimental workflow for using this compound.
Caption: Itaconate signaling pathways in macrophages.
Caption: Experimental workflow for ITalk-based proteomics.
Caption: Click chemistry reaction for labeling ITalk targets.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound. These are generalized and may require optimization for specific cell types and experimental goals.
Protocol 1: Treatment and Labeling of Macrophages with this compound
This protocol describes the treatment of primary bone-marrow-derived macrophages (BMDMs) or RAW264.7 cells with ITalk for subsequent analysis.
Materials:
-
BMDMs or RAW264.7 cells
-
Complete DMEM culture medium
-
Lipopolysaccharide (LPS)
-
This compound (ITalk) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture macrophages to desired confluency (typically 80-90%) in appropriate culture dishes (e.g., 60 mm dishes). For BMDMs, differentiate bone marrow cells for 5-7 days.
-
Inflammatory Stimulation: Pre-treat cells with an inflammatory stimulus. A common condition is 100 ng/mL LPS for 4-6 hours.
-
ITalk Treatment: Add ITalk to the culture medium to a final concentration of 50-100 µM. Incubate for the desired time, typically 4-12 hours, at 37°C in a CO₂ incubator.
-
Cell Harvest: a. Aspirate the culture medium. b. Gently wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold PBS and use a cell scraper to detach the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at 500 x g for 5 minutes at 4°C. f. Discard the supernatant. The cell pellet can now be used for lysis.
Protocol 2: In-Lysate Click Chemistry for Protein Labeling
This protocol details the CuAAC reaction to attach a reporter tag to ITalk-modified proteins within a cell lysate.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide like AFDye 488 Azide), 1 mM stock in DMSO or water.
-
Copper (II) Sulfate (CuSO₄), 20 mM solution in water.
-
THPTA ligand, 100 mM solution in water.
-
Sodium Ascorbate, 300 mM solution in water (prepare fresh).
-
PBS (pH 7.4)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., 200 µL for a pellet from a 60 mm dish). Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Prepare Reaction Mixture: In a 1.5 mL microfuge tube, combine the following in order:
-
50 µL of protein lysate (normalized to 1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of 1 mM azide-reporter stock solution (final concentration ~20 µM)
-
-
Initiate Click Reaction: a. Add 10 µL of 100 mM THPTA solution. Vortex briefly. b. Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly. c. Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to start the reaction. Vortex briefly.
-
Incubation: Protect the reaction from light (especially if using a fluorescent tag) and incubate at room temperature for 30-60 minutes.
-
Downstream Processing: The labeled lysate is now ready for analysis by Western Blot (Protocol 3) or for enrichment and mass spectrometry (Protocol 4).
Protocol 3: Detection of Itaconated Proteins by Western Blot
This protocol is for visualizing fluorescently-tagged itaconated proteins after SDS-PAGE.
Materials:
-
Click-labeled protein lysate from Protocol 2 (using a fluorescent azide tag).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel imager.
Procedure:
-
Sample Preparation: Mix the click-labeled lysate with SDS-PAGE loading buffer. Heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run according to standard procedures to separate proteins by size.
-
In-Gel Fluorescence Scanning: After electrophoresis, place the gel directly into a fluorescence imager (e.g., Typhoon or ChemiDoc MP). Scan the gel at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Staining (Optional): After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the enrichment of biotin-tagged proteins and their preparation for identification by LC-MS/MS.
Materials:
-
Click-labeled protein lysate from Protocol 2 (using Azide-Biotin).
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS with 1M NaCl, PBS).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Reagents for in-gel or on-bead digestion: DTT, iodoacetamide, and proteomics-grade trypsin.
-
C18 Zip-tips for peptide cleanup.
Procedure:
-
Protein Precipitation (Optional Cleanup): To remove excess reagents, precipitate proteins from the click reaction mixture using a methanol/chloroform method. Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment of Biotinylated Proteins: a. Incubate the labeled lysate with pre-washed streptavidin beads for 1-2 hours at room temperature with rotation. b. Wash the beads extensively to remove non-specifically bound proteins. Use a series of stringent washes (e.g., with high salt and mild detergent).
-
Protein Digestion: a. On-Bead Digestion (Recommended): Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and then digest the proteins with trypsin overnight at 37°C. b. In-Gel Digestion: Alternatively, elute the proteins from the beads by boiling in SDS-PAGE loading buffer, run a short distance into an SDS-PAGE gel, stain the protein band, excise it, and perform an in-gel tryptic digestion.
-
Peptide Cleanup: Collect the supernatant containing the digested peptides. Desalt and concentrate the peptides using C18 Zip-tips or a similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the itaconated proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itaconate-Alkyne Based Metabolic Labeling for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate is an endogenous metabolite derived from the tricarboxylic acid (TCA) cycle that has emerged as a critical regulator of inflammatory responses.[1] Produced in activated macrophages, it exerts anti-inflammatory effects through the modification of proteins, a post-translational modification known as itaconation.[2] To elucidate the molecular targets of itaconate and understand its mechanism of action, a chemoproteomic approach utilizing a bioorthogonal probe, itaconate-alkyne (ITalk), has been developed.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound based metabolic labeling to identify protein targets in living cells. The ITalk probe is a cell-permeable analog of itaconate containing a terminal alkyne group.[5] This alkyne handle allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This enables the enrichment and subsequent identification of itaconated proteins by mass spectrometry-based proteomics.
Principle of the Method
The this compound metabolic labeling workflow involves several key steps. First, cells are treated with the ITalk probe, which is metabolized and incorporated into proteins by cellular enzymes. Following labeling, the cells are lysed, and the proteome is subjected to a click chemistry reaction to attach a biotin-azide tag to the alkyne-modified proteins. The biotinylated proteins are then enriched using streptavidin affinity chromatography. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets of itaconate.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of itaconate and the experimental workflow for this compound based metabolic labeling.
Caption: Itaconate is synthesized from the TCA cycle intermediate cis-aconitate by the enzyme ACOD1 (IRG1).
Caption: The experimental workflow for identifying protein targets of itaconate using the ITalk probe.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using this compound based metabolic labeling.
Table 1: Identification of Itaconated Proteins in Macrophages
| Cell Line | Treatment | Number of Identified Proteins | Number of Identified Cysteine Sites | Reference |
| RAW264.7 | LPS + ITalk | 1,926 | 1,131 | |
| BMDMs | 4-OI + ITalk | >200 | Not specified |
Table 2: Validation of Novel Itaconate Targets
| Protein Target | Method of Validation | Key Finding | Reference |
| DDB1 | Western Blot | ITalk labeling confirmed by streptavidin pulldown and immunoblotting. | |
| GSN | Western Blot | ITalk labeling confirmed by streptavidin pulldown and immunoblotting. | |
| ACLY | Western Blot | ITalk labeling confirmed by streptavidin pulldown and immunoblotting. | |
| AK2 | Western Blot | ITalk labeling confirmed by streptavidin pulldown and immunoblotting. |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in this compound based metabolic labeling.
Protocol 1: Cell Culture and Metabolic Labeling
This protocol describes the culture of macrophages and subsequent labeling with the this compound (ITalk) probe. This protocol is adapted from Su et al., 2024.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
L-glutamine
-
M-CSF (for BMDM differentiation)
-
Lipopolysaccharide (LPS)
-
This compound (ITalk) probe
-
6-well or 10 cm cell culture dishes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
For BMDMs: Isolate bone marrow from mice and differentiate into macrophages for 6-7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
For RAW264.7 cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding: Seed macrophages in 6-well plates or 10 cm dishes at a density that will result in 80-90% confluency at the time of the experiment.
-
Metabolic Labeling:
-
Pre-treat cells with 100 ng/mL LPS for 4 hours to induce an inflammatory response and upregulate itaconate metabolism.
-
Add the ITalk probe to the culture medium at a final concentration of 50-100 µM.
-
Incubate the cells for 4-12 hours at 37°C in a CO2 incubator.
-
-
Cell Harvest:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the dish using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome for further analysis.
-
Protocol 2: Click Chemistry Reaction
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-modified proteins in the cell lysate.
Materials:
-
Cell lysate containing ITalk-labeled proteins
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of Biotin-azide (10 mM in DMSO), TCEP (50 mM in water), TBTA (10 mM in DMSO), and CuSO4 (50 mM in water).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
1 mg of cell lysate
-
Biotin-azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
-
Initiate the Reaction:
-
Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation:
-
After the incubation, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Protein pellet from the click chemistry reaction
-
Urea (8 M in PBS)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., 1% SDS in PBS, 8 M urea in PBS, PBS)
Procedure:
-
Resuspend Protein Pellet: Resuspend the air-dried protein pellet in 8 M urea in PBS.
-
Streptavidin Bead Preparation: Wash the streptavidin-conjugated magnetic beads three times with PBS according to the manufacturer's instructions.
-
Binding of Biotinylated Proteins:
-
Add the resuspended protein lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
After incubation, place the tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in PBS.
-
Three times with PBS.
-
-
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
This protocol describes the on-bead digestion of the enriched proteins and preparation of peptides for LC-MS/MS analysis.
Materials:
-
Streptavidin beads with bound proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
On-Bead Digestion:
-
Add trypsin to the bead suspension at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Elution:
-
After digestion, place the tube on a magnetic rack and collect the supernatant containing the tryptic peptides.
-
Wash the beads with 50 mM ammonium bicarbonate and combine the wash with the supernatant.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
-
Identify and quantify the proteins that were enriched by the this compound labeling procedure.
-
Conclusion
The this compound based metabolic labeling technique is a powerful tool for the identification of protein targets of itaconation in living cells. This approach has provided valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of itaconate and has the potential to facilitate the discovery of new therapeutic targets for inflammatory diseases. The protocols provided in this document offer a comprehensive guide for researchers to implement this technique in their own laboratories.
References
- 1. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Detecting Protein Itaconation: A Step-by-Step Guide for Western Blot Analysis Using an Itaconate-Alkyne Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, a metabolite produced during the Krebs cycle, has emerged as a critical regulator of inflammatory and metabolic pathways. Its ability to modify proteins via a process known as "itaconation" is a key mechanism through which it exerts its effects. This application note provides a detailed protocol for the detection of itaconated proteins in cellular lysates using a click chemistry-based western blot method. This technique utilizes an itaconate-alkyne (ITalk) probe, a bioorthogonal analog of itaconate, which allows for the specific labeling and subsequent visualization of protein targets.[1][2][3][4]
Signaling Pathway Overview
Itaconate plays a multifaceted role in cellular signaling, primarily in immune cells such as macrophages. Upon production, it can influence multiple pathways to modulate inflammation and metabolism. One of the key mechanisms is the alkylation of cysteine residues on target proteins. This modification can alter protein function, leading to downstream effects. For instance, itaconate can activate the antioxidant transcription factor Nrf2 by modifying its inhibitor, KEAP1. It also inhibits succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, leading to metabolic reprogramming. Furthermore, itaconate can regulate the ATF3/IκBζ axis and inhibit the NLRP3 inflammasome, both of which are critical in the inflammatory response.
Caption: Itaconate signaling pathways modulated by protein alkylation.
Experimental Workflow
The detection of this compound labeled proteins by western blot involves a multi-step process. First, cells are treated with the this compound (ITalk) probe. Following treatment, cells are lysed, and the protein concentration is determined. The alkyne-tagged proteins in the lysate are then conjugated to an azide-biotin tag via a copper-catalyzed click chemistry reaction. The biotinylated proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin-HRP and a chemiluminescent substrate.
Caption: Western blot workflow for this compound detection.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for the key steps in the protocol. These values may require optimization depending on the cell type and experimental conditions.
| Parameter | Value | Notes |
| This compound (ITalk) Concentration | 100 µM | Concentration may be titrated (e.g., 50-200 µM) to optimize signal. |
| ITalk Incubation Time | 4-12 hours | Time-dependent labeling can be assessed to determine the optimal duration. |
| Cell Lysate Protein Concentration | 1-2 mg/mL | Sufficient protein is required for robust detection. |
| Azide-Biotin Concentration | 0.6 mM | Ensure complete reaction with alkyne-tagged proteins. |
| CuSO₄ Concentration | 6 mM | Catalyst for the click chemistry reaction. |
| TCEP Concentration | 6 mM | Reducing agent to maintain copper in the Cu(I) state. |
| Ligand (e.g., TBTA) Concentration | 0.75 mM | Stabilizes the Cu(I) and improves reaction efficiency. |
| Streptavidin-HRP Dilution | 1:10,000 - 1:20,000 | Dilution should be optimized to minimize background. |
Detailed Experimental Protocol
This protocol is adapted from established methods for click chemistry-based protein detection.
Materials and Reagents:
-
This compound (ITalk) probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-Biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) in fresh culture medium.
-
Incubate for the desired period (e.g., 4-12 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg in a volume of 25 µL)
-
Azide-Biotin (to a final concentration of 0.6 mM)
-
TCEP (to a final concentration of 6 mM)
-
TBTA (to a final concentration of 0.75 mM)
-
CuSO₄ (to a final concentration of 6 mM)
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Stop the reaction by adding 4X Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Conclusion
This application note provides a comprehensive guide for the detection of itaconated proteins using a robust and specific click chemistry-based western blot protocol. By following these detailed steps, researchers can effectively identify and study the role of protein itaconation in various biological processes, paving the way for new discoveries in immunology and drug development.
References
- 1. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling Protein Modifications in Inflammatory Diseases: A Guide to Using Itaconate-Alkyne
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Itaconate, a metabolite produced by myeloid cells during inflammation, has emerged as a critical regulator of immune responses. Its anti-inflammatory properties are, in part, mediated by the covalent modification of proteins, a process termed "itaconation." The development of itaconate-alkyne (ITalk), a bioorthogonal chemical probe, has provided a powerful tool to investigate this post-translational modification. This document provides detailed application notes and protocols for utilizing this compound to study protein itaconation in the context of inflammatory diseases, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Itaconate and its derivatives, such as 4-octyl itaconate (4-OI), are electrophilic molecules that can react with nucleophilic residues on proteins, primarily cysteine, via a Michael addition. This modification can alter protein function and modulate inflammatory signaling pathways. This compound is a synthetic analog of itaconate that contains a terminal alkyne group. This alkyne handle allows for the "click" reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin) for visualization and enrichment of itaconated proteins.
Key applications of this compound include:
-
Identification of itaconated proteins: Global profiling of itaconated proteins in cells and tissues under various inflammatory conditions.
-
Validation of protein itaconation: Confirmation of specific protein targets identified through other methods.
-
Functional studies: Investigating the downstream effects of protein itaconation on enzyme activity, protein-protein interactions, and cellular signaling.
-
Drug discovery: Screening for small molecules that modulate protein itaconation as potential therapeutics for inflammatory diseases.
Signaling Pathways Modulated by Itaconate
Itaconate has been shown to influence several key signaling pathways involved in inflammation. Two prominent examples are the Nrf2 and ATF3 pathways.
Caption: Itaconate-mediated activation of the Nrf2 signaling pathway.
Caption: Itaconate-mediated upregulation of ATF3 and subsequent anti-inflammatory effects.
Experimental Protocols
The following protocols are based on established methods for the use of this compound in mammalian cells.[1]
Protocol 1: Labeling of Proteins with this compound in Macrophages
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound (ITalk) probe
-
4-Octyl itaconate (4-OI) (for competition experiments)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture and Stimulation:
-
Plate BMDMs at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with ITalk probe (e.g., 50 µM) for 2 hours.
-
For competition experiments, pre-treat cells with 4-OI (e.g., 250 µM) for 2 hours prior to adding the ITalk probe.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time (e.g., 12 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Protocol 2: Click Chemistry Reaction for Biotin Tagging
Materials:
-
Protein lysate from Protocol 1 (1 mg/mL)
-
Azide-biotin conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Ice-cold acetone
Procedure:
-
To 50 µL of protein lysate (containing 50 µg of protein), add the following click chemistry reagents in order:
-
Azide-biotin (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Precipitate the protein by adding four volumes of ice-cold acetone and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with 500 µL of ice-cold acetone.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting).
Protocol 3: Western Blot Analysis of Itaconated Proteins
Materials:
-
Protein samples from Protocol 2
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Primary antibody against a protein of interest (e.g., GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
To detect biotinylated (itaconated) proteins, incubate the membrane with streptavidin-HRP (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
For the loading control, incubate a separate membrane (or strip the first one) with the primary antibody (e.g., anti-GAPDH) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: Quantitative Chemoproteomic Analysis
For a global, unbiased identification of itaconated proteins, a mass spectrometry-based approach is required. This typically involves the enrichment of biotin-tagged peptides followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Overview:
-
Protein Labeling and Lysis: Follow Protocol 1.
-
Click Chemistry: Follow Protocol 2.
-
Protein Digestion: Digest the protein samples into peptides using trypsin.
-
Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to enrich for the biotin-tagged (itaconated) peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the modified proteins and the specific sites of itaconation.
-
Data Analysis: Use bioinformatics tools to analyze the mass spectrometry data, identify the proteins, and quantify the changes in itaconation under different conditions.
Caption: General experimental workflow for studying protein itaconation.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative proteomics data, illustrating how results can be presented for clear comparison.
Table 1: Top Itaconated Proteins Identified in LPS-Stimulated Macrophages
| Protein ID | Gene Name | Protein Name | Fold Change (LPS vs. Control) | Function |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 5.2 | Glycolysis, Apoptosis |
| P60709 | ACTB | Actin, cytoplasmic 1 | 4.8 | Cytoskeleton, Cell motility |
| P10809 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.5 | Protein folding, Signal transduction |
| Q06830 | VIM | Vimentin | 3.1 | Intermediate filament, Cytoskeleton |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 2.9 | Protein folding, Chaperone |
Table 2: Effect of 4-Octyl Itaconate (4-OI) on Protein Itaconation
| Protein ID | Gene Name | Fold Change (ITalk + LPS) | Fold Change (ITalk + 4-OI + LPS) | % Inhibition by 4-OI |
| P04406 | GAPDH | 5.2 | 1.3 | 75.0% |
| P60709 | ACTB | 4.8 | 1.1 | 77.1% |
| P10809 | HSP90AA1 | 3.5 | 0.9 | 74.3% |
| Q06830 | VIM | 3.1 | 0.8 | 74.2% |
| P31946 | HSPA8 | 2.9 | 0.7 | 75.9% |
These tables provide a clear and concise summary of the quantitative data, allowing for easy interpretation of the results. The use of this compound in combination with quantitative proteomics is a powerful approach to advance our understanding of the role of protein itaconation in inflammatory diseases and to identify novel therapeutic targets.
References
Application Notes and Protocols for In Situ Detection of Itaconated Proteins Using Itaconate-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, an immunometabolite produced during inflammatory responses, plays a crucial role in regulating inflammation and metabolism.[1][2][3][4] It exerts its effects, in part, by covalently modifying proteins on cysteine residues, a post-translational modification termed "itaconation".[2] The development of bioorthogonal probes, such as itaconate-alkyne (ITalk), has enabled the direct detection and profiling of itaconated proteins in living cells. ITalk is a cell-permeable molecule that mimics itaconate, allowing for metabolic labeling of target proteins. The incorporated alkyne group can then be tagged with a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction for subsequent detection and analysis.
It is important to note that while ITalk is used to study itaconation, it is structurally more similar to 4-octyl itaconate (4-OI), a derivative of itaconate. Therefore, ITalk serves as a probe for protein alkylation by itaconate derivatives.
These application notes provide a detailed protocol for the in situ detection of itaconated proteins in macrophages using the this compound probe, followed by click chemistry and various downstream analysis methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and the experimental procedure for detecting itaconated proteins.
Caption: Itaconate Production and Protein Modification.
Caption: Experimental Workflow for ITalk Labeling.
Experimental Protocols
Protocol 1: In Situ Labeling of Itaconated Proteins in Macrophages
This protocol describes the metabolic labeling of proteins in cultured macrophages with this compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line
-
DMEM culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
This compound (ITalk) probe
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture and Plating:
-
Culture macrophages (e.g., BMDMs or RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells in appropriate culture dishes (e.g., 60 mm dishes) and allow them to adhere.
-
-
Cell Stimulation and Metabolic Labeling:
-
For inflammatory stimulation, treat cells with LPS (e.g., 100 ng/mL) for a designated period (e.g., 4-12 hours).
-
Prepare a stock solution of this compound (ITalk) in DMSO.
-
Add ITalk probe to the culture medium to a final concentration (e.g., 100 µM). A DMSO vehicle control should be run in parallel.
-
Incubate the cells for the desired labeling period (e.g., 12 hours).
-
-
Cell Harvest:
-
After incubation, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2).
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the preparation of cell lysates and the subsequent click chemistry reaction to conjugate a reporter molecule to the alkyne-tagged proteins.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (e.g., 50 µg)
-
Azide-reporter (e.g., 100 µM final concentration)
-
TCEP (1 mM final concentration, freshly prepared)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
The samples are now ready for analysis by Western Blot.
-
Downstream Analysis
Western Blot Analysis
Procedure:
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubation with Detection Reagent:
-
If using Biotin-Azide, incubate the membrane with Streptavidin-HRP conjugate.
-
If using a fluorophore-azide, the labeled proteins can be directly visualized using an appropriate imaging system.
-
-
Washing: Wash the membrane several times with TBST.
-
Detection:
-
For HRP-based detection, add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For fluorescence-based detection, image the membrane using a fluorescence scanner.
-
Fluorescence Microscopy
For in-cell visualization, a copper-free click chemistry approach is recommended to avoid copper-induced cytotoxicity. This involves using a strained alkyne probe or a cell-permeable copper chelator.
Procedure (General Outline):
-
Perform metabolic labeling as described in Protocol 1.
-
Fix and permeabilize the cells.
-
Perform the click chemistry reaction using a fluorescent azide.
-
Wash the cells extensively.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Mass Spectrometry-Based Proteomics
For proteome-wide identification of itaconated proteins and their modification sites, a more in-depth proteomics workflow is required.
Procedure (General Outline):
-
Perform metabolic labeling and click chemistry with Biotin-Azide as described above.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the enriched proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the itaconated proteins and modification sites using appropriate database search algorithms.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in the detection of itaconated proteins.
Table 1: Reagent Concentrations for Cell Treatment and Labeling
| Reagent | Typical Concentration | Incubation Time | Cell Type | Reference |
| LPS | 100 ng/mL | 4-24 hours | Macrophages | |
| This compound (ITalk) | 50-250 µM | 4-12 hours | Macrophages |
Table 2: Click Chemistry Reaction Components
| Component | Final Concentration |
| Protein Lysate | 1-2 mg/mL |
| Azide-Reporter | 50-100 µM |
| TCEP | 1 mM |
| TBTA | 100 µM |
| CuSO₄ | 1 mM |
Troubleshooting
-
Weak or no signal:
-
Increase the concentration of the ITalk probe or the labeling time.
-
Ensure the click chemistry reagents are fresh, especially TCEP and CuSO₄.
-
Optimize the protein concentration in the lysate.
-
-
High background:
-
Ensure thorough washing of cells after labeling.
-
Include appropriate controls (e.g., no ITalk probe, no click chemistry reagents).
-
Consider using a copper-free click chemistry method for imaging to reduce background fluorescence.
-
-
Probe toxicity:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of the ITalk probe for your specific cell line.
-
Conclusion
The use of this compound in combination with click chemistry provides a powerful and versatile platform for the in situ detection, identification, and visualization of itaconated proteins. These methods are invaluable for elucidating the role of protein itaconation in inflammatory and metabolic diseases, and for the development of novel therapeutic strategies targeting this post-translational modification.
References
- 1. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the immunometabolite protein modifications S-2-succinocysteine and 2,3-dicarboxypropylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Itaconate-Alkyne in Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itaconate, an immunometabolite produced during inflammation, has emerged as a key regulator of cellular processes through a post-translational modification known as itaconation. This process involves the covalent modification of cysteine residues in proteins by itaconate's electrophilic α,β-unsaturated carboxylic acid group.[1][2] The development of itaconate-alkyne (ITalk), a bioorthogonal probe, has revolutionized the study of itaconation.[2][3][4] ITalk, as a functional analogue of itaconate, allows for the specific labeling, identification, and quantification of itaconated proteins in living cells, providing a powerful tool for early-stage drug discovery. This document provides detailed application notes and protocols for utilizing this compound to identify and validate novel drug targets.
Principle of this compound Based Proteomics
The core of this methodology lies in the use of ITalk, an itaconate molecule modified with a terminal alkyne group. This modification allows for a two-step process to identify itaconated proteins. First, cells are treated with ITalk, which enters the cell and covalently modifies cysteine residues on target proteins via a Michael addition reaction, similar to endogenous itaconate. Following this labeling step, the alkyne handle on the now-itaconated proteins is utilized in a highly specific and bioorthogonal "click chemistry" reaction. This reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), attaches a reporter molecule, such as biotin or a fluorescent dye, to the alkyne. The tagged proteins can then be enriched, identified, and quantified using various proteomic techniques, most notably mass spectrometry. This approach allows for the global and site-specific profiling of protein itaconation within a complex biological system.
Applications in Drug Discovery
The application of this compound probes in early-stage drug discovery is multifaceted, offering insights into disease mechanisms and potential therapeutic targets.
-
Target Identification and Validation: By identifying proteins that are itaconated in disease models, researchers can uncover novel potential drug targets. For instance, the identification of key metabolic enzymes and signaling proteins as targets of itaconation has opened new avenues for therapeutic intervention in inflammatory diseases.
-
Covalent Inhibitor Development: The electrophilic nature of itaconate makes it a "warhead" that forms a covalent bond with its target protein. Understanding the landscape of itaconated proteins can inform the design of novel covalent inhibitors that target specific cysteine residues, potentially leading to drugs with increased potency and duration of action.
-
Mechanism of Action Studies: this compound probes can be used to elucidate the mechanism of action of existing or novel anti-inflammatory compounds. By observing changes in the itaconation profile of the proteome upon drug treatment, researchers can gain insights into the downstream effects of the compound.
-
Biomarker Discovery: Changes in protein itaconation patterns may serve as biomarkers for disease progression or treatment response. Chemoproteomic profiling using ITalk can help identify such biomarkers.
Quantitative Data Summary
The following tables summarize the quantitative data from key chemoproteomic studies using this compound probes.
Table 1: Summary of Itaconated Proteins Identified in Inflammatory Macrophages using ITalk
| Cell Line | Number of Itaconated Proteins Identified | Number of Itaconated Cysteine Sites Identified | Key Protein Classes Identified | Reference |
| RAW264.7 | 1,926 | 1,131 | Glycolytic enzymes, Oxidative stress response proteins, Cytoskeletal proteins, Signal transduction proteins | |
| Primary Mouse BMDMs | >1000 | Not specified | Inflammatory response proteins, Host defense pathway proteins |
Table 2: Examples of Functionally Validated Itaconate Target Proteins
| Protein | Function | Disease Relevance | Reference |
| KEAP1 | Negative regulator of NRF2 antioxidant response | Inflammation, Oxidative Stress | |
| ALDOA | Glycolytic enzyme | Inflammation, Metabolism | |
| LDHA | Glycolytic enzyme | Inflammation, Metabolism | |
| GAPDH | Glycolytic enzyme | Inflammation, Metabolism | |
| NLRP3 | Inflammasome component | Inflammation | |
| GSN | Actin-binding protein | Cytoskeletal regulation | |
| DDB1 | DNA damage-binding protein | DNA repair | |
| ACLY | ATP-citrate synthase | Metabolism | |
| AK2 | Adenylate kinase 2 | Metabolism |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound in Macrophages
This protocol details the steps for treating macrophage cells with the ITalk probe for subsequent proteomic analysis.
Materials:
-
RAW264.7 or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ITalk) probe
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture macrophages to 80-90% confluency in appropriate culture dishes. For primary BMDMs, differentiation from bone marrow cells is required.
-
Cell Stimulation: To induce an inflammatory state and endogenous itaconate production, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 12-24 hours). A non-stimulated control group should be included.
-
Probe Labeling: Add ITalk to the cell culture medium to a final concentration of 100 µM. Incubate the cells for 4-12 hours at 37°C in a CO2 incubator. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for click chemistry.
Protocol 2: Click Chemistry Reaction and Protein Enrichment
This protocol describes the conjugation of a biotin reporter tag to the alkyne-labeled proteins and their subsequent enrichment.
Materials:
-
ITalk-labeled cell lysate
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Chemistry Reaction:
-
To the cell lysate (e.g., 1 mg of protein), add the following reagents in order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Acetone or methanol precipitation is commonly used.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Enrichment of Biotinylated Proteins:
-
Incubate the resuspended protein solution with streptavidin-agarose beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The enriched proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the on-bead digestion of enriched proteins for identification by mass spectrometry.
Materials:
-
Streptavidin beads with bound proteins
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in a buffer containing urea (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT (final concentration 10 mM) and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA (final concentration 20 mM) and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Wash the beads to remove urea, DTT, and IAA.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of itaconation.
Visualizations
Caption: Biosynthesis of itaconate and its covalent modification of proteins.
Caption: Experimental workflow for this compound based chemoproteomics.
Caption: Itaconate-mediated activation of the NRF2 antioxidant pathway.
References
Troubleshooting & Optimization
Troubleshooting low signal intensity in itaconate-alkyne experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal intensity in itaconate-alkyne chemoproteomic experiments.
General Troubleshooting Workflow
Low or no signal in this compound experiments can arise from issues at three key stages: metabolic labeling, the click chemistry reaction, or downstream detection. This workflow provides a logical path to identify the source of the problem.
Caption: High-level troubleshooting workflow for low signal.
FAQs: Troubleshooting Metabolic Labeling
This stage involves the successful uptake of the this compound (ITalk) probe by live cells and its covalent attachment to target proteins.
Q1: How can I determine the optimal concentration and incubation time for the ITalk probe?
A1: The optimal conditions for probe labeling are cell-type dependent. It is recommended to perform a dose-response and time-course experiment. For example, in Raw264.7 macrophage lysates, labeling is dependent on both concentration (0.005 to 10 mM) and time (0 to 4 hours).[1] A starting point for live cells is often 100 µM for 4-12 hours.[1] Cell viability should be checked at your chosen concentration, although ITalk has been shown not to affect the viability of Raw264.7 cells at 100 µM for 12 hours.[1]
Q2: I'm not sure if the probe is labeling any proteins. How can I check this before looking for my specific target?
A2: You can assess global protein labeling by running a small fraction of your "clicked" cell lysate on an SDS-PAGE gel and performing in-gel fluorescence scanning.[2] Compare a probe-treated sample to a DMSO-treated control. A successful labeling and click reaction will show fluorescent bands across a range of molecular weights in the treated lane, which should be absent in the control.[2]
Q3: Could the this compound probe be degrading or being metabolized by my cells?
A3: Yes, this is a possibility. Some probes containing ester linkages may be hydrolyzed by cellular esterases, which would reduce labeling efficiency. If probe stability is suspected, consider using a probe with a more stable amide linkage. Additionally, the alkyne-containing fatty acid can be metabolized by cells, which could potentially dilute the probe available for protein modification.
Q4: What can I do if my protein of interest is expressed at very low levels?
A4: Detecting low-abundance targets is a common challenge.
-
Increase Protein Load: Load a higher amount of total protein onto your gel (e.g., 50-100 µg of lysate per lane).
-
Enrich Your Target: Perform an immunoprecipitation (IP) for your protein of interest after cell lysis but before the click reaction. Alternatively, you can perform the click reaction first, adding a biotin-azide, and then enrich the labeled proteins using streptavidin beads.
-
Induce Expression: If possible, treat cells with a stimulus known to increase the expression of your target protein.
FAQs: Troubleshooting the Click Chemistry (CuAAC) Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction, but its efficiency is highly dependent on specific reaction conditions.
Caption: Decision tree for troubleshooting the CuAAC reaction.
Q5: My click reaction is inconsistent. What is the most likely cause?
A5: The primary culprit for inconsistency is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by oxygen. It is critical to protect the reaction from oxygen. Always use freshly prepared sodium ascorbate as a reducing agent to regenerate Cu(I). Deoxygenating buffers and using sealed reaction vials can significantly improve reproducibility.
Q6: Can my choice of lysis buffer affect the click reaction?
A6: Absolutely. Buffers containing high concentrations of chelating agents can sequester the copper catalyst. Tris-based buffers, in particular, can slow down CuAAC reactions. It is recommended to use non-chelating buffers like PBS or HEPES. Additionally, high concentrations of thiols from reducing agents (like DTT or BME) in the lysate will interfere with the reaction and should be removed via buffer exchange or protein precipitation before initiating the click reaction.
Q7: The alkyne on my target protein might be buried within its structure. How can I improve its accessibility?
A7: Steric hindrance can prevent the azide probe from accessing the alkyne-modified residue. Performing the click reaction under denaturing conditions can often solve this problem. Including 1% SDS in the reaction buffer can help unfold the protein and expose the alkyne group.
Q8: What are the recommended concentrations for the click chemistry reagents?
A8: While optimization is always recommended, the following table provides a validated starting point for reagent concentrations in a typical cell lysate experiment.
| Reagent | Typical Final Concentration | Key Considerations |
| Alkyne-Protein | 1 - 50 µM | Based on estimated abundance of labeled protein. |
| Azide Probe | 10 µM - 1 mM | Use at least a 2- to 10-fold molar excess over the alkyne. |
| Copper(II) Sulfate | 50 µM - 1 mM | The precursor to the active Cu(I) catalyst. |
| Copper-stabilizing Ligand (e.g., THPTA) | 250 µM - 5 mM | Crucial for protecting the catalyst; maintain at least a 5:1 ratio to copper. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM | Must be prepared fresh from powder for each experiment. |
FAQs: Troubleshooting Downstream Detection
Even with successful labeling and click reactions, weak signals can occur during final analysis by in-gel fluorescence or Western blot.
Q9: My in-gel fluorescence signal is very weak and the background is high. How can I improve this?
A9:
-
Increase Exposure: Simply increasing the scan time or laser power can sometimes enhance a weak signal.
-
Reduce Background: High background can obscure a specific signal. After electrophoresis, perform a fixation step (e.g., 50% Methanol / 7% Acetic Acid) followed by a wash before scanning. This can help remove excess, unreacted fluorescent probe and reduce background.
-
Check Scan Settings: Ensure you are using the correct excitation and emission filters for your specific fluorophore.
Q10: I can see a signal with in-gel fluorescence, but my Western blot is blank. What should I do?
A10: This strongly suggests an issue with either the protein transfer or the immunodetection steps.
-
Confirm Transfer Efficiency: After transfer, stain the membrane with a reversible stain like Ponceau S to visualize total protein and confirm that proteins have successfully transferred from the gel to the membrane. Low molecular weight proteins can sometimes pass through the membrane; consider using a membrane with a smaller pore size (0.22 µm).
-
Check Antibodies: The primary or secondary antibody may be the problem. Ensure they are validated for Western blot, used at the optimal concentration, and that the secondary antibody is compatible with the primary. A dot blot can be used to quickly check antibody activity.
-
Optimize Blocking: Over-blocking can sometimes mask the epitope your antibody recognizes. Try reducing the blocking time or using a different blocking agent (e.g., BSA instead of milk, or vice versa).
Key Signaling Pathway: Itaconate and Nrf2 Activation
Itaconate is an immunomodulatory metabolite produced in macrophages from the TCA cycle intermediate cis-aconitate by the enzyme ACOD1 (also known as IRG1). One of its key anti-inflammatory mechanisms involves the direct alkylation of cysteine residues on the protein KEAP1. This modification disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2, which in turn drives the expression of anti-inflammatory and antioxidant genes.
Caption: Simplified Itaconate-Nrf2 signaling pathway.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Macrophages with this compound (ITalk) (Adapted from Su et al., 2024)
-
Culture bone-marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., Raw264.7) to the desired confluency.
-
Prepare a stock solution of this compound (ITalk) probe in DMSO.
-
Treat the cells by adding the ITalk probe directly to the culture medium to a final concentration of 50-100 µM. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 4-12 hours at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with cold PBS to remove excess probe.
-
Harvest the cells by scraping into cold PBS. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Avoid Tris-based buffers if possible.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate is now ready for the click reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate (Adapted from BenchChem and Presolski et al., 2010)
-
In a microcentrifuge tube, dilute 50-100 µg of protein lysate to a final volume of ~80 µL with cold PBS.
-
Prepare the following stock solutions:
-
Azide Probe (e.g., Biotin-Azide or a Fluorescent Azide): 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water. CRITICAL: This solution must be prepared fresh from powder immediately before use.
-
-
To the protein lysate, add the azide probe to a final concentration of 100 µM.
-
Add the THPTA ligand to a final concentration of 500 µM.
-
Add the CuSO₄ to a final concentration of 100 µM. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Protect the reaction from light and incubate at room temperature for 1 hour with gentle rotation.
-
The "clicked" sample is now ready for protein precipitation to remove excess reagents, followed by SDS-PAGE and downstream analysis.
References
How to reduce background fluorescence in itaconate-alkyne microscopy
Welcome to the technical support center for itaconate-alkyne microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound microscopy?
High background fluorescence in this compound microscopy can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components or materials used in the experiment.
-
Non-specific probe binding: The this compound probe or the fluorescent azide binding to unintended targets.
-
Click reaction issues: Suboptimal performance of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction leading to off-target reactions or residual reactants.
-
Procedural issues: Inadequate washing, improper reagent concentrations, or suboptimal imaging parameters.
Q2: What is autofluorescence and how can I identify it?
Autofluorescence is the natural fluorescence emitted by various molecules within cells and tissues, such as NADH, flavins, collagen, and elastin.[1] To identify autofluorescence, prepare a control sample that undergoes all the experimental steps (including fixation and permeabilization) except for the addition of the this compound probe and the fluorescent azide. If you observe fluorescence in this unstained control, it is likely due to autofluorescence.
Q3: How can the this compound probe itself contribute to background fluorescence?
The this compound probe (ITalk), being a functional analogue of itaconate, is designed to covalently modify proteins.[2][3][4] However, non-specific binding can occur if the probe concentration is too high, leading to its accumulation in cellular compartments or binding to unintended molecules. This can result in a diffuse background signal.
Q4: Can the click reaction itself be a source of background?
Yes, an improperly optimized copper-catalyzed click reaction can contribute to background. The Cu(I) catalyst can mediate non-specific interactions.[5] Furthermore, if the fluorescent azide is not completely washed out, it can bind non-specifically to cellular structures, leading to a high background signal.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound microscopy experiments.
Problem 1: High, diffuse background fluorescence across the entire sample.
This often indicates issues with unbound reagents or autofluorescence.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation and after the click reaction. Use a mild detergent like 0.1% Tween-20 in your wash buffer. | Thorough washing is crucial to remove unbound this compound probe and fluorescent azide, which are common sources of diffuse background. |
| Excessive Probe Concentration | Perform a concentration titration of the this compound probe to find the optimal concentration that provides a good signal with minimal background. | Using the lowest effective concentration of the probe minimizes non-specific binding and accumulation. |
| Cellular Autofluorescence | Treat fixed cells with a quenching agent like sodium borohydride or use a commercial autofluorescence quencher. Alternatively, photobleach the sample before labeling. | These methods reduce the intrinsic fluorescence of cellular components, thereby lowering the background. |
| Suboptimal Blocking | Introduce a blocking step using a suitable blocking buffer (e.g., 3% BSA in PBS) before probe incubation and before the click reaction. | Blocking helps to saturate non-specific binding sites on cells and the coverslip, preventing the probe and fluorescent azide from adhering indiscriminately. |
Problem 2: Bright, fluorescent puncta or aggregates in the image.
This is often due to the precipitation of the fluorescent azide or the this compound probe.
| Potential Cause | Recommended Solution | Rationale |
| Reagent Precipitation | Centrifuge the fluorescent azide and this compound stock solutions at high speed (>10,000 x g) for 5-10 minutes before use and carefully pipette the supernatant. | This will pellet any pre-existing aggregates in the stock solutions, ensuring you are using a homogenous solution for your experiment. |
| Poor Reagent Solubility | Ensure that the final concentration of any organic solvents (like DMSO) used to dissolve the reagents is compatible with your aqueous buffer system and does not cause precipitation. | High concentrations of organic solvents can cause reagents to come out of solution, leading to the formation of fluorescent aggregates. |
Problem 3: Weak specific signal and a low signal-to-noise ratio.
This can be caused by a variety of factors, from inefficient labeling to suboptimal imaging conditions.
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Click Reaction | Optimize the concentrations of copper sulfate, ligand (e.g., THPTA), and reducing agent (sodium ascorbate). Ensure the sodium ascorbate solution is freshly prepared. | The efficiency of the click reaction is highly dependent on the proper stoichiometry and activity of the catalytic components. |
| Probe Inaccessibility | If targeting intracellular proteins, ensure adequate cell permeabilization (e.g., with 0.25% Triton X-100 in PBS). | The this compound probe and the click chemistry reagents need to efficiently cross the cell membrane to reach their intracellular targets. |
| Suboptimal Imaging Settings | Adjust microscope settings, such as laser power, detector gain, and exposure time, to maximize the signal from your specific staining while minimizing the collection of background noise. | Proper microscope settings are critical for achieving a good signal-to-noise ratio. |
| Choice of Fluorophore | Select a bright, photostable fluorophore that is spectrally distinct from any known sources of autofluorescence in your sample. | A brighter fluorophore will provide a stronger signal, improving the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: this compound Labeling and Click Chemistry Detection in Cultured Macrophages
This protocol provides a general framework for labeling proteins with this compound and detecting them via fluorescence microscopy.
Materials:
-
This compound (ITalk) probe
-
Fluorescent picolyl azide (e.g., Alexa Fluor 488 Picolyl Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate macrophages on coverslips and culture under desired conditions.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) for the desired time (e.g., 4 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. The final concentrations of the components should be optimized, but a good starting point is:
-
1-10 µM fluorescent picolyl azide
-
100 µM Copper(II) Sulfate
-
500 µM THPTA
-
5 mM Sodium Ascorbate (add last, from a freshly prepared stock)
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
Wash once with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound microscopy.
Troubleshooting Logic
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Itaconate-Alkyne Cytotoxicity
Welcome to the technical support center for researchers working with itaconate and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you assess and minimize the cytotoxicity of itaconate-alkyne and related compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (ITalk) is a bioorthogonal probe and a functional analogue of itaconate.[1] It contains an alkyne group that allows for "click chemistry" reactions, enabling researchers to label, visualize, and identify proteins that are modified by itaconate (a process called itaconation) within living cells.[1][2] This helps in understanding the molecular mechanisms behind itaconate's anti-inflammatory effects.[2]
Q2: What are the primary mechanisms of itaconate's biological activity?
Itaconate and its cell-permeable derivatives (like 4-octyl itaconate and this compound) exert their effects primarily through the alkylation of cysteine residues on proteins.[3] This modification can alter the function of target proteins and influence key signaling pathways:
-
Nrf2 Activation: Itaconate alkylates Keap1, a negative regulator of the transcription factor Nrf2. This leads to the activation of Nrf2, which turns on a battery of antioxidant and anti-inflammatory genes.
-
Inflammasome Inhibition: Itaconate can directly modify NLRP3, a key component of the inflammasome, inhibiting its activation and subsequent release of pro-inflammatory cytokines like IL-1β.
-
Metabolic Reprogramming: Itaconate inhibits the enzyme succinate dehydrogenase (SDH) in the Krebs cycle, leading to metabolic shifts that can dampen inflammatory responses.
-
Glycolysis Inhibition: By alkylating enzymes like GAPDH and ALDOA, itaconate can inhibit glycolysis, which is often upregulated during inflammation.
Q3: I'm observing high levels of cell death with this compound. Is this expected?
While this compound is designed to mimic endogenous itaconate, high concentrations can lead to cytotoxicity. The alkyne group adds reactivity, and off-target effects or excessive protein modification can trigger cell death pathways. Studies have shown that while concentrations around 100 µM may not affect the viability of cell lines like RAW 264.7 over 12 hours, higher concentrations or longer exposure times can be toxic. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Q4: How do different itaconate derivatives compare in terms of cytotoxicity and activity?
Itaconate itself has poor cell permeability. Therefore, esterified, cell-permeable derivatives like 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI) are widely used. However, these derivatives have different properties:
-
4-Octyl Itaconate (4-OI): A widely used derivative that effectively activates Nrf2 and has demonstrated protective effects in various models. It is not converted into intracellular itaconate.
-
Dimethyl Itaconate (DMI): Another Nrf2 activator, but like 4-OI, it is not metabolized into itaconate within the cell.
-
This compound (ITalk): Designed as a probe, its primary purpose is for labeling and identifying itaconated proteins. Its cytotoxic profile should be carefully evaluated for each application.
Some studies suggest that derivatives like DI and 4-OI induce a stronger electrophilic stress response compared to endogenous itaconate, which may contribute to cytotoxicity at higher doses.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations | 1. Cell Type Sensitivity: Different cell types have varying tolerances. Primary cells or certain cancer lines may be more sensitive. 2. Compound Stability: The compound may have degraded in storage or in media, producing toxic byproducts. 3. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 µM to 500 µM) to determine the IC50 and a non-toxic working concentration for your specific cell line. 2. Use Freshly Prepared Solutions: Prepare solutions from powder immediately before use. Avoid repeated freeze-thaw cycles. 3. Run a Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold (typically <0.5% for DMSO). |
| Inconsistent / Irreproducible Results | 1. Variable Cell Health: Cells may be unhealthy, stressed, or at an inappropriate confluency. 2. Inconsistent Treatment Time: Small variations in incubation time can affect outcomes, especially with reactive compounds. 3. Compound Precipitation: The compound may be coming out of solution at the concentration used. | 1. Standardize Cell Culture: Use cells at a consistent, low passage number and seed them to reach 70-80% confluency at the time of treatment. 2. Ensure Precise Timing: Use a multichannel pipette or a consistent method to start and stop treatments. 3. Check Solubility: Visually inspect the media for any precipitate after adding the compound. If needed, gently warm the media or use a lower concentration. |
| No Anti-inflammatory Effect Observed | 1. Sub-optimal Concentration: The concentration used may be too low to engage the target pathways effectively. 2. Inappropriate Stimulation: The inflammatory stimulus (e.g., LPS) may be too strong, overriding the inhibitory effect. 3. Timing of Treatment: The compound might be added too late relative to the inflammatory stimulus. | 1. Optimize Concentration: Based on your dose-response data, test a range of non-toxic concentrations for efficacy. 2. Titrate Stimulus: Perform a dose-response with your inflammatory agent (e.g., LPS from 10-1000 ng/mL) to find a concentration that gives a robust but not maximal response. 3. Vary Pre-treatment Time: Test different pre-incubation times with this compound (e.g., 1, 4, or 12 hours) before adding the inflammatory stimulus. |
Experimental Protocols & Data
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound and any other derivatives in culture media. Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0, 12.5, 25, 50, 100, 200, 400 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X compound solutions to the appropriate wells. Include wells for "untreated" and "solvent control." Incubate for the desired experimental duration (e.g., 12, 24, or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC50 value.
Table 1: Example Cytotoxicity Data for Itaconate Derivatives
The following table summarizes representative data on the non-toxic concentrations of 4-octyl itaconate (4-OI) in different cell lines, as reported in the literature.
| Compound | Cell Line | Concentration Range (µM) | Observation | Source |
| 4-Octyl Itaconate (4-OI) | LO2 (human liver) | 12.5 - 100 | No significant effect on cell viability after 4h. | |
| 4-Octyl Itaconate (4-OI) | BRL-3A (rat liver) | 12.5 - 100 | No significant effect on cell viability after 4h. | |
| 4-Octyl Itaconate (4-OI) | BMDCs (mouse) | up to 100 | Did not significantly influence cell survival/apoptosis. | |
| This compound (ITalk) | RAW 264.7 (mouse macrophage) | 100 | Did not affect cell viability after 12h. |
Note: This data is for comparison and optimal concentrations must be determined empirically for each experimental system.
Visual Guides: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the logical steps for assessing the cytotoxicity of a new compound like this compound.
Caption: Workflow for determining this compound cytotoxicity.
Itaconate Signaling Pathway via Nrf2 Activation
This diagram illustrates the primary anti-inflammatory mechanism of itaconate through the alkylation of Keap1 and subsequent activation of the Nrf2 pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
Technical Support Center: Enhancing Copper-Catalyzed Alkyne-Azide Cycloaddition with Itaconate-Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to improving the efficiency of the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, with a special focus on the use of itaconate-alkyne substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CuAAC reactions involving this compound.
Issue 1: Low or No Product Yield
-
Question: I am not observing the expected product, or the yield of my itaconate-triazole conjugate is very low. What are the potential causes and solutions?
Answer: Low product yield in a CuAAC reaction can stem from several factors. A primary concern is the deactivation of the copper(I) catalyst due to oxidation.[1] It is crucial to ensure your reaction is protected from oxygen.[1] The use of a freshly prepared reducing agent, such as sodium ascorbate, is essential to regenerate the active Cu(I) species from any oxidized copper.[2][3][4]
Another common issue is insufficient catalyst loading, especially when working with low concentrations of substrates. While CuAAC is highly efficient, an adequate amount of the copper catalyst is necessary for the reaction to proceed effectively.
The choice and concentration of the stabilizing ligand are also critical. Ligands like THPTA or TBTA are particularly important for reactions in aqueous buffers to stabilize the Cu(I) catalyst. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.
For large biomolecules, the alkyne group on the itaconate moiety may be sterically hindered or buried within the molecule's structure, making it inaccessible. In such cases, performing the reaction under denaturing or solvating conditions, for instance by adding a co-solvent like DMSO, can help expose the reactive site.
Finally, components in your reaction mixture, such as thiols from cysteine residues in proteins, can chelate the copper catalyst and render it inactive. If you suspect copper sequestration, you can try adding an excess of the copper catalyst or a sacrificial metal ion like Zn(II) or Ni(II) to bind to the interfering species.
Issue 2: Lack of Reproducibility
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Question: My CuAAC reaction with this compound works well on some occasions but fails at other times. What could be the reason for this inconsistency?
Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in the experimental setup and reagent handling. The most common culprit is inconsistent exposure to oxygen, which deactivates the Cu(I) catalyst. It is important to standardize your procedure for deoxygenating solvents and protecting the reaction from air. Simply capping the reaction tube can significantly reduce oxygen exposure.
The stability of your reagents, particularly the sodium ascorbate solution, can also be a factor. Always prepare fresh sodium ascorbate solutions immediately before setting up your reactions to ensure its efficacy as a reducing agent. The order of reagent addition can also impact the catalyst's stability and activity. A recommended practice is to first mix the copper sulfate with the ligand, add this premix to the solution containing the azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.
Issue 3: Presence of Side Products
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Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne starting material, which can be minimized by ensuring the reaction is protected from oxygen and by using a sufficient amount of a reducing agent like sodium ascorbate.
In the context of bioconjugation, the generation of reactive oxygen species (ROS) by the copper catalyst and sodium ascorbate can lead to damage of sensitive biomolecules. The use of a copper-chelating ligand at a 5:1 ratio to copper can help protect biomolecules from these damaging ROS. Additionally, byproducts from the oxidation of ascorbate can react with certain amino acid residues.
Frequently Asked Questions (FAQs)
-
Question 1: What is the optimal solvent for the CuAAC reaction with this compound?
Answer: The CuAAC reaction is known for its versatility and can be performed in a wide range of solvents, including aqueous buffers like PBS, which makes it highly suitable for bioconjugation. The choice of solvent may depend on the solubility of your specific this compound derivative and the azide coupling partner. For less soluble small molecules, co-solvents like DMSO or DMF can be used.
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Question 2: How can I monitor the progress of my CuAAC reaction?
Answer: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for small molecules. For bioconjugates, techniques like SDS-PAGE, mass spectrometry, or HPLC can be used to track the formation of the product. A fluorogenic assay using a fluorogenic azide can also be employed to easily monitor the reaction progress by measuring the increase in fluorescence upon triazole formation.
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Question 3: What are the recommended concentrations for the reactants and catalyst?
Answer: The optimal concentrations will depend on the specific substrates. For bioconjugation, the biomolecule-alkyne is often in the micromolar range (e.g., 10-100 µM). The azide partner is typically used in a 2 to 10-fold molar excess. The copper catalyst (e.g., CuSO₄) is generally used at a final concentration of 50 to 250 µM, with the ligand at a 5-fold excess to the copper. The reducing agent, sodium ascorbate, is typically added to a final concentration of 1 to 5 mM.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with an this compound Modified Protein
This protocol provides a general starting point for the conjugation of an azide-containing molecule to a protein modified with an this compound linker.
Materials:
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This compound modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Azide-containing molecule (e.g., a fluorescent dye or drug) in a compatible solvent (e.g., DMSO or water)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
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Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
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Aminoguanidine stock solution (e.g., 100 mM in water, optional, to scavenge reactive carbonyls)
Procedure:
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In a microcentrifuge tube, combine the this compound modified protein solution to a final concentration of 10-100 µM.
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Add the azide-containing molecule to a final concentration that is in 2-10 fold molar excess over the protein.
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In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
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Add the catalyst premix to the protein-azide mixture.
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If using, add aminoguanidine to a final concentration of 25 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1-4 hours. For temperature-sensitive biomolecules, the reaction can be performed at 4°C overnight.
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Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Catalyst (Cu(I)) oxidation | Protect reaction from oxygen; use fresh sodium ascorbate. |
| Insufficient catalyst loading | Increase copper catalyst concentration. | |
| Inappropriate ligand or ratio | Use a suitable ligand (e.g., THPTA) in a 5:1 ratio to copper. | |
| Reactant inaccessibility | Use denaturing agents or co-solvents like DMSO. | |
| Copper sequestration by thiols | Add excess copper or a sacrificial metal (Zn(II), Ni(II)). | |
| Lack of Reproducibility | Variable oxygen exposure | Standardize deoxygenation procedures; cap reaction tubes. |
| Reagent degradation | Prepare fresh sodium ascorbate solution for each experiment. | |
| Side Products | Alkyne homocoupling | Protect from oxygen; ensure sufficient reducing agent. |
| Biomolecule damage (ROS) | Use a 5:1 ligand-to-copper ratio. |
Table 2: Example Reaction Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| [this compound Protein] | 20 µM | 20 µM | 20 µM |
| [Azide Probe] | 40 µM (2x excess) | 100 µM (5x excess) | 200 µM (10x excess) |
| [CuSO₄] | 50 µM | 100 µM | 150 µM |
| [THPTA] | 250 µM | 500 µM | 750 µM |
| [Sodium Ascorbate] | 1 mM | 2.5 mM | 5 mM |
| Temperature | Room Temp | Room Temp | 4°C |
| Time | 1 hour | 2 hours | Overnight |
Visualizations
Caption: Experimental workflow for the CuAAC reaction with this compound.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
Common challenges in itaconate-alkyne based chemoproteomics
Welcome to the technical support center for itaconate-alkyne based chemoproteomics. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist researchers, scientists, and drug development professionals in successfully applying this powerful technique.
I. Troubleshooting and FAQs
This section addresses common challenges encountered during this compound chemoproteomics experiments, from initial cell labeling to final mass spectrometry analysis.
Probe Labeling & Cell Treatment
Question: Why am I observing low or no labeling of my target proteins?
Answer: Low labeling efficiency is a common issue that can stem from several factors:
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Probe Concentration and Incubation Time: The concentration of the this compound probe and the incubation time are critical. These parameters often need to be optimized for each cell type and experimental condition. Start with a concentration range and perform a time-course experiment to determine the optimal conditions.[1][2]
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Probe Stability and Permeability: Ensure the this compound probe is stable in your culture medium and can efficiently penetrate the cell membrane. Some probes may be susceptible to hydrolysis by cellular esterases, which can reduce their effectiveness.[3] Consider using probes with more stable linkages, such as an amide instead of an ester, if hydrolysis is suspected.[3]
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Cell Health and Metabolism: The metabolic state of your cells can significantly impact probe incorporation. Ensure cells are healthy, viable, and metabolically active during the labeling period. Factors like passage number, confluency, and serum starvation can alter cellular metabolism.
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Competition with Endogenous Itaconate: In immune cells like activated macrophages, high levels of endogenously produced itaconate can compete with the alkyne probe, leading to lower incorporation.[4] A competitive labeling experiment can help assess this.
Question: I'm seeing high background or non-specific labeling in my in-gel fluorescence scan. What could be the cause?
Answer: High background can obscure true signals and complicate data interpretation. Potential causes include:
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Excess Probe Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding to abundant proteins or aggregation. Titrate the probe concentration downwards to find a balance between specific signal and background.
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Suboptimal Click Chemistry Conditions: Inefficient or poorly optimized click chemistry can result in unreacted fluorescent azide reagent binding non-specifically to the gel or proteins. Ensure all click chemistry reagents are fresh and used at their optimal concentrations.
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Probe Reactivity: While alkynes are generally considered bioorthogonal, some alkyne-containing probes can exhibit UV-independent labeling or react with protein nucleophiles, particularly cysteine residues, under certain conditions. Using an alkyne-probe with an azide-tag is generally preferred to minimize non-specific labeling.
Click Chemistry & Protein Enrichment
Question: My click chemistry reaction seems inefficient, leading to poor downstream detection. How can I improve it?
Answer: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step. Inefficiency can arise from:
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Copper Catalyst Toxicity/Inactivation: The copper(I) catalyst is essential but can be toxic to downstream applications if not properly handled and can be oxidized to the inactive Cu(II) state. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state and protect biomolecules. Always use a freshly prepared reducing agent, such as sodium ascorbate, to regenerate Cu(I).
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Reagent Concentrations: The concentrations of the fluorescent or biotin-azide tag, copper sulfate, ligand, and reducing agent may need optimization. A typical starting point for the azide tag is 20 µM, but this can be titrated.
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Reaction Buffer: Certain buffer components can interfere with the click reaction. For example, HEPES buffer has been shown to increase non-specific cysteine reactivity of alkyne tags. It is advisable to perform the reaction in a compatible buffer like PBS.
Question: I'm experiencing significant protein loss during the enrichment step with streptavidin beads. What are the potential reasons?
Answer: Loss of labeled protein during enrichment is a frequent challenge. Consider the following:
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Inefficient Biotin-Azide Tagging: If the prior click chemistry step was inefficient, fewer proteins will be biotinylated, leading to poor capture by streptavidin beads.
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Peptide/Protein Adsorption: Peptides and proteins can adsorb to plasticware, such as microcentrifuge tubes and pipette tips. Using low-protein-binding tubes and tips can help mitigate this issue.
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Harsh Washing Steps: While stringent washing is necessary to remove non-specifically bound proteins, overly harsh conditions (e.g., high concentrations of detergents) can also strip specifically bound proteins from the beads. Optimize the number and composition of your wash buffers.
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Incomplete Elution: If eluting the proteins from the beads, ensure the elution buffer and conditions are sufficient to break the biotin-streptavidin interaction without degrading the sample. For mass spectrometry, on-bead digestion is often preferred as it avoids a separate elution step.
Mass Spectrometry & Data Analysis
Question: My mass spectrometry results show a low number of identified proteins. What can I do to improve this?
Answer: A low number of protein identifications can be frustrating. The issue could be upstream (sample preparation) or with the analysis itself:
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Sample Contamination: Contaminants can suppress the signal of your peptides of interest. Common contaminants include keratins from skin and hair, detergents from lysis buffers, and polymers like PEG. Working in a clean environment, wearing appropriate personal protective equipment, and using high-purity reagents are crucial.
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Poor Digestion Efficiency: Incomplete tryptic digestion will result in fewer identifiable peptides. Ensure the pH of your digestion buffer is optimal (around 8-9) and that no incompatible salts (e.g., urea, guanidine) are present. On-bead digestion protocols should be optimized for incubation time and trypsin concentration.
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Peptide Loss During Desalting: Peptides may not bind efficiently to C18 desalting columns if the sample is not properly acidified (pH < 3) with formic acid or trifluoroacetic acid (TFA).
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Incorrect MS Search Parameters: Double-check that your database search parameters (e.g., species, enzyme specificity, variable modifications, mass tolerances) are correctly set.
Question: How do I handle the complexity and size of chemoproteomics mass spectrometry data?
Answer: The large and complex datasets generated by mass spectrometry require robust computational analysis.
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Appropriate Software: Use specialized software for proteomic data analysis such as MaxQuant, Mascot, or Sequest for protein identification and quantification.
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False Discovery Rate (FDR): Always apply a strict FDR (typically 1%) to both peptide and protein identifications to minimize false positives.
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Data Normalization: When comparing different samples, proper normalization is essential to account for variations in sample loading and instrument performance.
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Machine Learning: Emerging machine learning tools can enhance data analysis, but they require large, high-quality datasets for training and standardized data formats for robust performance.
II. Quantitative Data Summary
Optimizing experimental parameters is crucial for success. The following tables provide starting points and reported ranges for key steps in the this compound chemoproteomics workflow.
Table 1: Recommended Reagent Concentrations for In-Lysate Click Chemistry
| Reagent | Stock Concentration | Final Concentration | Reference |
|---|---|---|---|
| Azide/Alkyne Detection Reagent | 1 mM in DMSO or H₂O | 2 µM - 40 µM (start with 20 µM) | |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | ~1 mM | |
| THPTA (Ligand) | 100 mM in H₂O | ~5 mM |
| Sodium Ascorbate (Reducing Agent) | 300 mM in H₂O (prepare fresh) | ~15 mM | |
Table 2: Typical Parameters for On-Bead Tryptic Digestion
| Parameter | Condition | Notes | Reference(s) |
|---|---|---|---|
| Wash Buffer | 50 mM Ammonium Bicarbonate (Ambic) | Wash beads at least 3 times to remove contaminants. | |
| Trypsin Concentration | 0.005 µg/µL (in 50 mM Ambic) | Use MS-grade trypsin. | |
| Digestion Time | 6-8 hours (overnight also common) | Longer times may increase contamination. | |
| Digestion Temperature | 37°C | Standard temperature for trypsin activity. |
| Reaction Quenching | Add Formic Acid or TFA | Acidify to a final concentration of 0.1% to stop digestion. | |
III. Key Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and In-Gel Fluorescence
This protocol outlines the key steps from cell labeling to visualization of modified proteins on a gel.
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Cell Culture and Probe Labeling: a. Plate cells at an appropriate density and culture under standard conditions. b. Treat cells with the this compound probe at a pre-optimized concentration (e.g., 50-100 µM) for a specified duration (e.g., 4-12 hours). Include a DMSO-treated vehicle control.
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Cell Lysis: a. After incubation, wash the cells twice with cold PBS to remove excess probe. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a standard assay (e.g., BCA).
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Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction mix. b. The reaction mix should include the fluorescent-azide reporter tag (e.g., TAMRA-azide), copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). Refer to Table 1 for concentration guidelines. c. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
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SDS-PAGE and In-Gel Fluorescence Scanning: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Separate the proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris). c. After electrophoresis, scan the gel using a fluorescent gel imager with appropriate excitation and emission filters for your chosen fluorophore. d. The gel can be subsequently stained with a total protein stain like Coomassie Blue to visualize all protein bands.
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is for digesting affinity-purified proteins directly on the beads for subsequent LC-MS/MS analysis.
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Affinity Purification: a. Perform the click reaction on your cell lysate using a biotin-azide tag. b. Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture labeled proteins.
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Bead Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be:
- 2x with 1% SDS in PBS
- 2x with 8 M urea in 100 mM Tris-HCl, pH 8.5
- 3x with 50 mM Ammonium Bicarbonate (Ambic)
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Reduction and Alkylation: a. Resuspend the beads in 50 mM Ambic. b. Add TCEP to a final concentration of 1 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. c. Cool to room temperature and add iodoacetamide to a final concentration of 10 mM. Incubate for 30 minutes in the dark to alkylate free cysteines.
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Tryptic Digestion: a. Pellet the beads, remove the supernatant, and wash once more with 50 mM Ambic. b. Resuspend the beads in a minimal volume of 50 mM Ambic containing MS-grade trypsin (e.g., 0.5-1 µg). c. Incubate overnight at 37°C with shaking.
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Peptide Extraction and Cleanup: a. The next day, centrifuge the beads and collect the supernatant, which contains the digested peptides. b. Perform a second extraction by adding a solution of 50% acetonitrile/5% formic acid to the beads, vortexing, and combining the supernatant with the first extract. c. Acidify the pooled peptides to a final concentration of 0.1% TFA or formic acid. d. Desalt the peptides using a C18 StageTip or spin column prior to LC-MS/MS analysis.
IV. Visualizations: Workflows and Pathways
Experimental and Logical Workflows
The following diagrams illustrate the standard experimental workflow for this compound chemoproteomics and a logical troubleshooting flow.
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the isotope-coded affinity tag-labeling procedure for quantitative proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimization of cell lysis buffers for itaconate-alkyne labeled proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell lysis buffers for the analysis of itaconate-alkyne labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a cell lysis buffer for this compound labeled proteins?
The primary goal is to efficiently solubilize cellular proteins while preserving the integrity of the alkyne-labeled itaconate modification for subsequent detection or enrichment via click chemistry. An optimal buffer will maximize protein yield, minimize degradation, and ensure compatibility with downstream applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Q2: Which type of detergent is recommended for lysing cells with this compound labeled proteins?
The choice of detergent depends on the subcellular localization of your protein of interest and the required stringency.[1]
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For whole-cell lysates , RIPA buffer is commonly used due to its strong solubilizing properties, making it suitable for nuclear and mitochondrial proteins.[1]
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For cytoplasmic proteins , a milder non-ionic detergent like NP-40 or Triton X-100 may be sufficient.[1][2]
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For compatibility with mass spectrometry , it is recommended to use MS-friendly detergents like DDM or CYMAL-5, or to completely avoid detergents in favor of mechanical lysis methods.[3] High concentrations of strong, ionic detergents like SDS can negatively impact downstream click chemistry efficiency.
Q3: Are there any components that should be avoided in a lysis buffer for this application?
Yes, certain common buffer components can interfere with the downstream click reaction.
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EDTA: Avoid protease inhibitor cocktails containing EDTA, as the chelating agent interferes with the copper catalyst used in the CuAAC click reaction. Opt for EDTA-free protease inhibitor cocktails.
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Reducing Agents: Reagents like DTT or β-mercaptoethanol should not be included in the lysis buffer if the click reaction is to be performed on the lysate, as they can reduce the azide group on the detection probe.
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Certain Buffers: Tris, imidazole, tricine, and citrate buffers have been shown to give lower click efficiencies compared to HEPES or phosphate buffers.
Q4: What pH is optimal for a cell lysis buffer in this context?
A pH around 7.4 is generally recommended as it is close to physiological conditions and provides good buffering capacity for commonly used buffers like HEPES and phosphate. It's important to prepare the buffer at the temperature that will be used during the experiment, especially when using Tris buffer, as its pH is temperature-dependent.
Q5: How can I prevent protein degradation during cell lysis?
To prevent degradation, lysis should be performed on ice or at 4°C using pre-cooled buffers and equipment. Supplementing the lysis buffer with a freshly prepared EDTA-free protease inhibitor cocktail is crucial to inhibit endogenous proteases released during cell disruption. To reduce viscosity from nucleic acids, enzymes like Benzonase or DNase can also be added.
Troubleshooting Guide
Problem 1: Low yield of labeled protein after enrichment.
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Potential Cause: Inefficient cell lysis and protein solubilization.
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Solution: The choice of lysis buffer is critical for efficient protein extraction. Consider switching to a stronger lysis buffer, such as RIPA buffer, especially for hard-to-solubilize proteins. High concentrations of strong detergents like SDS or urea can also be effective but may require removal or dilution before downstream steps.
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Potential Cause: Low abundance of the target protein or inefficient labeling.
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Solution: Increase the starting amount of cell lysate. You can also consider pre-enriching your protein of interest if possible. Ensure that the concentration and incubation time of the this compound probe were sufficient for labeling.
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Potential Cause: Protein precipitation during the procedure.
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Solution: If you observe no protein pellet after precipitation steps (e.g., with acetone or methanol/chloroform), try increasing the amount of protein used or extending the centrifugation time.
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Problem 2: High background or non-specific signal in downstream analysis (e.g., Western Blot or Mass Spectrometry).
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Potential Cause: Non-specific binding to enrichment resin.
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Solution: The Click-iT® protein enrichment technology, which forms a covalent bond between the labeled protein and the resin, allows for highly stringent washes to eliminate non-specifically bound proteins.
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Potential Cause: High concentration of the alkyne-azide detection reagent.
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Solution: The concentration of the detection reagent may need optimization. A recommended starting point is 20 µM, which can be titrated down if a high background is observed. Final concentrations can range from 2 µM to 40 µM.
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Potential Cause: Thiol-yne side reactions with strained alkyne probes.
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Solution: If using a strain-promoted click chemistry approach (copper-free), high non-specific staining can occur due to reactions with cysteine residues. Pre-treating the lysate with a blocking agent like iodoacetamide can reduce this background.
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Quantitative Data Summary
Table 1: Recommended Lysis Buffer Components
| Component | Example Concentration | Purpose | Reference |
| Buffer | 50 mM HEPES, pH 7.4 | Maintain stable pH | |
| Salt | 150 mM NaCl | Provide ionic strength | |
| Detergent | 1% (w/v) SDS or 1% NP-40 | Solubilize proteins | |
| Protease Inhibitors | 1x EDTA-free cocktail | Prevent protein degradation | |
| Nuclease | 250 U/mL Benzonase | Degrade nucleic acids |
Table 2: Typical Click Reaction (CuAAC) Components in Lysate
| Component | Stock Solution | Final Concentration | Purpose | Reference |
| Protein Lysate | 1-5 mg/mL | N/A | Source of labeled protein | |
| Azide Detection Reagent | 1 mM in DMSO/water | 2-40 µM (start with 20 µM) | Reporter molecule | |
| Copper (II) Sulfate | 20-50 mM in water | 1 mM | Copper source | |
| Copper Ligand (THPTA/TBTA) | 40-100 mM (THPTA) or 2 mM (TBTA) | 2 mM (THPTA) or 250 µM (TBTA) | Stabilize Cu(I) | |
| Reducing Agent (Sodium Ascorbate/TCEP) | 300 mM (Sodium Ascorbate) or 50 mM (TCEP) | 1-5 mM | Reduce Cu(II) to Cu(I) |
Experimental Protocols
Protocol: Cell Lysis for Downstream Click Chemistry Analysis
This protocol is a starting point and may require optimization for specific cell types and proteins.
-
Cell Harvesting:
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Culture and treat cells with this compound as required by your experimental design.
-
Harvest cells by scraping or trypsinization.
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Wash the cell pellet twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
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The cell pellet can be stored at -80°C or used immediately.
-
-
Lysis Buffer Preparation:
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Prepare a fresh lysis buffer on ice. A recommended starting buffer is 1% SDS in 50 mM HEPES, pH 7.4, with 150 mM NaCl.
-
Immediately before use, supplement the lysis buffer with an EDTA-free protease inhibitor cocktail and Benzonase (e.g., 0.2 µL of 50 U stock per 50 µL of buffer).
-
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Cell Lysis:
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Add the appropriate volume of ice-cold lysis buffer to the cell pellet to achieve a target protein concentration of >2 mg/mL. For a 10 cm dish, 200-500 µL is typically sufficient.
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Vortex vigorously to ensure complete lysis. If using a probe sonicator, sonicate the sample to aid lysis and shear DNA.
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Incubate the lysate on a rotator for 30 minutes at 4°C.
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Clarification of Lysate:
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Centrifuge the lysate at 12,000-20,000 x g for 20 minutes at 4°C to pellet cell debris.
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Carefully collect the supernatant, which contains the soluble proteome.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a standard method like the BCA assay. Note that some detergents may interfere with certain protein assays.
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-
Downstream Processing:
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The clarified lysate is now ready for the click reaction. Proceed with adding the click chemistry reagents (azide probe, copper, ligand, and reducing agent) for labeling, followed by enrichment or analysis.
-
Visualizations
Caption: Experimental workflow for proteomic analysis of this compound labeled proteins.
Caption: Troubleshooting flowchart for low signal in this compound labeling experiments.
References
Technical Support Center: Mass Spectrometry Analysis of Itaconate-Alkyne Labeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with itaconate-alkyne labeled peptides in mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound probes for studying protein modification?
A1: Itaconate is a metabolite that can covalently modify proteins, particularly on cysteine residues, through a process called itaconation.[1][2] This modification can alter protein function and is involved in inflammatory and metabolic signaling pathways.[3][4][5] this compound (ITalk) is a chemical probe that mimics itaconate and can be introduced into biological systems. The alkyne group serves as a bioorthogonal handle, allowing for the specific attachment of a reporter tag (e.g., biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the enrichment and identification of itaconated proteins and peptides by mass spectrometry.
Q2: What is the expected mass shift when labeling an this compound modified peptide with a biotin-azide tag?
A2: The total mass shift depends on the specific this compound probe and biotin-azide reagent used. The mass of the this compound probe is added to the peptide upon modification, and the mass of the biotin-azide is added during the click reaction. The table below provides the molecular weights of a common this compound probe and various biotin-azide reagents to calculate the expected mass increase.
Quantitative Data Summary
Table 1: Molecular Weights of Common Reagents for Mass Shift Calculation
| Reagent | Molecular Weight ( g/mol ) |
| This compound (ITalk) | 238.28 |
| Biotin-azide | 326.42 |
| Biotin-PEG3-azide | 444.6 |
| Biotin-azide (BP-24297) | 615.8 |
| Azo biotin-azide | 711.83 |
Example Calculation: Modification of a peptide with this compound and subsequent click reaction with Biotin-PEG3-azide would result in a total mass increase of: 238.28 g/mol (ITalk) + 444.6 g/mol (Biotin-PEG3-azide) = 682.88 g/mol
Troubleshooting Guide
Section 1: Labeling and Click Chemistry
Q3: I am observing low or no signal for my this compound labeled peptides. What are the possible causes and solutions?
A3: Low or no signal can arise from several factors during the labeling and click chemistry steps.
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Inefficient Cellular Uptake or Labeling:
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Problem: The this compound probe may not be efficiently taken up by the cells or may have poor reactivity.
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Solution: Optimize the concentration of the this compound probe and the incubation time. Ensure the probe is fresh and has been stored correctly to prevent degradation.
-
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Ineffective Click Reaction:
-
Problem: The CuAAC reaction is sensitive to various factors that can lead to low efficiency.
-
Solutions:
-
Copper Catalyst Oxidation: The active Cu(I) catalyst can be easily oxidized to inactive Cu(II). Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degas your buffers to remove oxygen.
-
Ligand: Use a copper-chelating ligand like TBTA or THPTA to protect the Cu(I) catalyst.
-
Buffer Composition: Avoid Tris-based buffers as they can chelate copper. Use buffers like phosphate-buffered saline (PBS) or HEPES.
-
Reactant Concentrations: Ensure you are using a sufficient excess of the azide-tagged reporter molecule.
-
-
-
Probe Instability or Side Reactions:
-
Problem: The this compound probe itself might be unstable under experimental conditions or may react with other cellular components non-specifically.
-
Solution: Minimize the time between cell lysis and the click reaction. Consider performing the click reaction on intact cells if the probe is cell-permeable, followed by lysis.
-
Section 2: Sample Preparation for Mass Spectrometry
Q4: My mass spectrometry data is noisy, and I have difficulty identifying my labeled peptides. What are common sources of contamination?
A4: Contaminants can be introduced at various stages of the sample preparation workflow and can significantly interfere with mass spectrometry analysis.
-
Detergents: Detergents like SDS, Triton X-100, and NP-40, often used for cell lysis, can suppress ionization and create significant background noise.
-
Solution: Use a detergent removal strategy, such as protein precipitation (e.g., with acetone or chloroform/methanol) or specialized spin columns.
-
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common contaminants from various lab consumables.
-
Solution: Use high-purity solvents and plastics. Be mindful of potential sources like soaps and lotions.
-
-
Keratins: Keratin contamination from skin, hair, and dust is a frequent issue in proteomics.
-
Solution: Work in a clean environment, wear gloves, and use filtered pipette tips.
-
-
Excess Click Chemistry Reagents: Residual copper, ligand, and azide-biotin reagent can interfere with the analysis.
-
Solution: Thoroughly wash the enriched peptides after affinity purification (e.g., with streptavidin beads for biotin-tagged peptides).
-
Table 2: Common Contaminants in Mass Spectrometry
| Contaminant | Common m/z values (positive mode) | Likely Source |
| Polyethylene glycol (PEG) | Series of peaks separated by 44.026 Da | Plasticware, detergents |
| Polydimethylsiloxane (PDMS) | Series of peaks separated by 74.019 Da | Lab equipment, septa |
| Keratin peptides | Various | Skin, hair, dust |
| Sodium dodecyl sulfate (SDS) | Adducts with peptides | Lysis buffers |
Section 3: Mass Spectrometry Data Analysis
Q5: I am not sure how to identify the this compound modified peptides in my MS/MS data. What should I look for?
A5: Identifying modified peptides requires careful analysis of the MS/MS spectra.
-
Correct Mass Shift: First, ensure your database search parameters include the calculated mass shift of the this compound probe plus the biotin-azide tag as a variable modification on cysteine residues.
-
Fragmentation Pattern:
-
Problem: The fragmentation of the modified peptide might be different from its unmodified counterpart.
-
Guidance:
-
Look for characteristic fragment ions of the biotin tag. For example, biotinylated peptides often produce a prominent fragment ion at m/z 227.085.
-
The triazole ring formed during the click reaction can also lead to specific fragmentation patterns. Fragmentation of the N(triazole)-C(alkyl) bond can generate signature oxonium-biotin fragment ions.
-
Expect to see standard b- and y-type fragment ions from the peptide backbone, but their relative intensities might be altered due to the presence of the large modification.
-
-
-
Neutral Loss:
-
Problem: The modification may be labile and lost during collision-induced dissociation (CID), leading to a neutral loss from the precursor ion.
-
Guidance: Look for a prominent peak in the MS/MS spectrum corresponding to the precursor ion minus the mass of the entire this compound-biotin adduct. If a neutral loss is observed, subsequent fragment ions in the spectrum may correspond to the fragmentation of the unmodified peptide.
-
Q6: My search engine is not identifying any modified peptides, even though I have included the correct mass shift.
A6: This can be a frustrating issue with several potential causes.
-
Low Abundance: The modified peptides may be of very low abundance, and their signals are below the detection limit of the instrument or are not selected for fragmentation.
-
Solution: Optimize the enrichment of your labeled peptides. Increase the amount of starting material if possible.
-
-
Incorrect Site of Modification: While cysteine is the primary target for itaconate, other nucleophilic residues could potentially be modified.
-
Solution: In your database search, consider including other potential modification sites (e.g., lysine, histidine) as variable modifications.
-
-
Complex Fragmentation: The fragmentation of the modified peptide might be too complex for the search algorithm to interpret correctly.
-
Solution: Manually inspect the MS/MS spectra of potential candidates. Look for the characteristic fragment ions and neutral losses mentioned in the previous question. Consider using different fragmentation methods (e.g., ETD, HCD) if available, as they can provide complementary information.
-
Experimental Protocols
This section provides a generalized workflow for the mass spectrometry analysis of this compound labeled peptides. It is essential to optimize these steps for your specific experimental system.
Protocol 1: General Workflow for this compound Labeling and Mass Spectrometry Analysis
Caption: A general experimental workflow.
Detailed Steps:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Treat cells with the this compound probe at an optimized concentration and for an appropriate duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with PBS to remove media components.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer without Tris) containing protease and phosphatase inhibitors.
-
-
Click Chemistry (CuAAC Reaction):
-
To the cell lysate, add the following reagents in order:
-
Biotin-azide
-
Copper(II) sulfate
-
A freshly prepared solution of a reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
-
Incubate the reaction at room temperature, protected from light.
-
-
Protein Precipitation and Enrichment:
-
Precipitate proteins using a method like acetone or chloroform/methanol precipitation to remove excess click chemistry reagents.
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea or SDS).
-
Incubate the protein solution with streptavidin-conjugated beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins with a protease such as trypsin overnight.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using C18 spin columns or StageTips to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides using a high-resolution mass spectrometer.
-
Set up a data-dependent acquisition method to fragment the most abundant precursor ions.
-
Signaling Pathway Diagrams
Itaconate-Mediated Activation of the Nrf2 Pathway
Itaconate can alkylate specific cysteine residues on KEAP1, a protein that targets the transcription factor Nrf2 for degradation. This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and anti-inflammatory genes.
Caption: Itaconate activates the Nrf2 antioxidant pathway.
Inhibition of Succinate Dehydrogenase by Itaconate
Itaconate is a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. By inhibiting SDH, itaconate leads to the accumulation of succinate, which can have various downstream signaling effects, including the regulation of inflammation.
Caption: Itaconate inhibits succinate dehydrogenase.
References
- 1. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Itaconate-Alkyne Protein Hits: A Comparative Guide to Genetic Methods
For researchers, scientists, and drug development professionals, the identification of protein targets for bioactive small molecules like itaconate is a critical step. The use of itaconate-alkyne probes has streamlined the discovery of these potential protein interactions. However, rigorous validation is essential to confirm that these "hits" are biologically relevant. This guide provides a comparative overview of genetic methods for validating this compound protein hits, complete with experimental data, detailed protocols, and workflow diagrams to aid in your research.
Data Presentation: Comparing Genetic Validation Techniques
Genetic validation methods offer a powerful approach to confirm the interaction between itaconate and its putative protein targets by manipulating the expression of the target protein. The following tables summarize quantitative data from studies utilizing CRISPR-Cas9, siRNA, and site-directed mutagenesis to validate known itaconate targets.
| Method | Target Protein | Cell Line | Metric | Result | Reference |
| CRISPR-Cas9 Knockout | KEAP1 | Rat Ad-MSCs | Protein Expression | >50% reduction | [1] |
| KEAP1 | Murine CD4+ T cells | Protein Expression | ~73% knockdown | [2] | |
| KEAP1 | Human T cells | Gene Editing Efficiency | ~70% | [3] | |
| siRNA Knockdown | GAPDH | HeLa Cells | mRNA Levels | >90% reduction | [4] |
| GAPDH | RBE4 Cells | mRNA Levels | ~80% reduction | [5] | |
| GAPDH | Neuro-2A Cells | Protein Expression | Significant reduction | ||
| Site-Directed Mutagenesis | KEAP1 (C151S) | COS1 Cells | Nrf2 Activation | Abolished itaconate-induced activation | |
| JAK1 (C817A) | Human Cells | Inhibitor Activity | Inactive in mutant cells |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for the key genetic validation experiments cited in this guide.
CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol describes the generation of a knockout cell line for a putative itaconate target protein.
Materials:
-
Cas9-expressing cell line
-
Lentiviral vector for single guide RNA (sgRNA) expression (e.g., lentiCRISPRv2)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Lipofectamine 3000 or similar transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Antibody against the target protein for Western blot analysis
-
Primers for genomic DNA sequencing
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting an early exon of the gene of interest using a tool like CRISPOR. .
-
Synthesize and clone the sgRNAs into the lentiviral vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids using Lipofectamine 3000.
-
Collect the viral supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Transduce the target cells with the collected lentivirus in the presence of Polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
-
Selection and Clonal Isolation:
-
Select for successfully transduced cells for 3-5 days.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Perform Western blot analysis to confirm the absence of the target protein.
-
-
Functional Assay:
-
Treat the knockout and wild-type control cells with the this compound probe.
-
Perform a downstream functional assay (e.g., measurement of enzymatic activity, analysis of a signaling pathway) to assess if the knockout recapitulates the effect of itaconate.
-
siRNA-Mediated Gene Knockdown for Target Validation
This protocol describes the transient knockdown of a putative itaconate target protein.
Materials:
-
Target cells
-
siRNA targeting the gene of interest (2-3 different sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Antibody against the target protein for Western blot analysis
-
Primers for quantitative real-time PCR (qPCR)
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA (e.g., to a final concentration of 10-50 nM) in Opti-MEM.
-
Dilute the Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target protein.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA and perform qPCR to quantify the reduction in target mRNA levels. Normalize to a housekeeping gene.
-
Western Blot: Lyse the cells and perform Western blot analysis to quantify the reduction in target protein levels.
-
-
Functional Assay:
-
Treat the knockdown and control cells with the this compound probe and perform a relevant functional assay.
-
Site-Directed Mutagenesis for Target Validation
This protocol describes the generation of a mutant version of the target protein where the putative itaconate-binding cysteine residue is replaced with a non-reactive amino acid, such as serine or alanine.
Materials:
-
Expression vector containing the wild-type cDNA of the target protein
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
DpnI restriction enzyme
-
Competent E. coli
-
Cell line for protein expression
-
Transfection reagent
Procedure:
-
Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
-
Mutagenesis PCR:
-
Perform PCR using the wild-type expression vector as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI will specifically digest the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli.
-
Plate on selective agar plates and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several colonies and perform Sanger sequencing to confirm the presence of the desired mutation and the absence of other mutations.
-
-
Protein Expression and Functional Assay:
-
Transfect the mutant and wild-type expression vectors into an appropriate cell line.
-
Confirm the expression of both wild-type and mutant proteins by Western blot.
-
Treat the transfected cells with itaconate or the this compound probe and perform a functional assay to determine if the mutation abolishes the effect of itaconate.
-
Mandatory Visualization
Itaconate Signaling Pathway
Caption: Itaconate's key signaling pathways.
Experimental Workflow for Target Validation
Caption: Workflow for itaconate target validation.
Logical Comparison of Validation Methods
Caption: Choosing a genetic validation method.
Alternative Validation Methods
While genetic methods are powerful, they should be complemented with other techniques for a comprehensive validation.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. Binding of itaconate to its target should increase the protein's melting temperature.
-
In Vitro Enzyme Activity Assays: For enzymatic targets, the direct effect of itaconate on enzyme activity can be measured using a purified enzyme.
-
Competition Pulldown Assays: These assays can confirm the specificity of the itaconate-protein interaction by competing off the binding of the this compound probe with an excess of free itaconate.
By employing a combination of these genetic and biochemical approaches, researchers can confidently validate the protein targets of this compound probes, paving the way for a deeper understanding of itaconate's biological functions and its potential as a therapeutic agent.
References
- 1. CRISPR/Cas9-Induced Loss of Keap1 Enhances Anti-oxidation in Rat Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Nrf2/Keap1 Gene Editing Using CRISPR/Cas9 and Experimental Kidney Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1 editing using CRISPR/Cas9 for therapeutic NRF2 activation in primary human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Itaconate-Alkyne and Other Bioorthogonal Probes for Profiling Protein Itaconation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of itaconate-alkyne (ITalk) with other potential bioorthogonal probes for the study of protein itaconation, a recently discovered post-translational modification with significant implications in immunology and disease. This document outlines the performance of this compound, compares it with potential alternatives based on established bioorthogonal chemistry principles, and provides detailed experimental protocols to aid in the design and execution of chemoproteomic workflows.
Introduction to Itaconate and Bioorthogonal Probes
Itaconate is a metabolite produced by immune cells, particularly macrophages, during inflammation.[1][2][3][4] It plays a crucial role in regulating metabolic and inflammatory pathways. The discovery of protein itaconation, the covalent modification of proteins by itaconate, has opened new avenues for understanding its function. Bioorthogonal probes, which are chemical reporters that can be incorporated into biomolecules and visualized in living systems without interfering with native biological processes, are essential tools for studying such modifications.
This compound (ITalk) is a specific bioorthogonal probe developed for the quantitative and site-specific chemoproteomic profiling of itaconation in living cells. As a functional analogue of itaconate, ITalk exhibits comparable anti-inflammatory effects and enables the labeling of bona fide itaconate targets. This guide will compare ITalk, which utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a hypothetical itaconate-azide probe, which would likely employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for detection.
Signaling and Metabolic Pathways of Itaconate
Itaconate is synthesized from cis-aconitate, an intermediate in the Krebs cycle, by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). Once produced, itaconate can be converted to itaconyl-CoA. It exerts its biological effects through multiple mechanisms, including the inhibition of enzymes such as succinate dehydrogenase (SDH).
Caption: Metabolic pathway of itaconate synthesis from the Krebs cycle intermediate cis-aconitate.
Quantitative Comparison of Bioorthogonal Probes
The choice of a bioorthogonal probe depends on the specific experimental context, particularly whether the experiment is conducted in vitro or in living cells. The primary distinction between using an alkyne-based probe like ITalk versus a hypothetical azide-based probe lies in the subsequent click chemistry reaction required for visualization.
| Feature | This compound (ITalk) | Hypothetical Itaconate-Azide |
| Bioorthogonal Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) | None |
| Biocompatibility | Limited in living cells due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the strained alkyne |
| Probe Size | Smaller, less likely to cause steric hindrance | Larger due to the strained ring, may cause steric hindrance |
| Off-Target Reactivity | Low | Some strained alkynes can react with thiols |
| Primary Application | In vitro and cell lysate experiments | Live cell and in vivo imaging |
Experimental Protocols
Cell Culture and Treatment with this compound (ITalk)
This protocol is adapted from a method for detecting 4-octyl-itaconate-alkylated proteins in primary mouse bone-marrow-derived macrophages (BMDMs).
Materials:
-
Bone-marrow-derived macrophages (BMDMs)
-
DMEM culture medium
-
Mouse M-CSF
-
This compound (ITalk) probe
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate and culture primary bone-marrow-derived macrophages as per standard protocols.
-
After 5 days of differentiation, harvest and plate the BMDMs into 60 mm tissue culture dishes at a concentration of 1 x 10⁶ cells/mL in DMEM culture medium supplemented with 10 ng/mL mouse M-CSF.
-
Prepare a stock solution of this compound (ITalk) in DMSO.
-
Treat the BMDMs with the desired concentration of ITalk (e.g., 100 µM) for a specified duration (e.g., 4-12 hours). A vehicle control (DMSO) should be run in parallel.
-
After incubation, wash the cells twice with ice-cold PBS.
-
The cells are now ready for lysis and subsequent click chemistry reaction.
Click Chemistry Reaction (CuAAC) in Cell Lysate
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-modified proteins in the cell lysate.
Materials:
-
ITalk-treated cell lysate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Azide-functionalized reporter molecule (e.g., biotin-azide)
-
Methanol, Chloroform, Water
Procedure:
-
Lyse the ITalk-treated cells in a suitable lysis buffer (e.g., RIPA buffer).
-
To 50 µL of cell lysate, add the click chemistry reaction components in the following order:
-
TCEP
-
Azide-functionalized reporter
-
TBTA
-
CuSO₄
-
-
Vortex the mixture and incubate at room temperature for 1 hour.
-
Precipitate the proteins by adding methanol, chloroform, and water.
-
Centrifuge to pellet the proteins, and wash the pellet with methanol.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting).
Western Blot Analysis of Itaconated Proteins
This protocol outlines the detection of biotin-labeled itaconated proteins by western blotting.
Materials:
-
Protein samples from the click chemistry reaction
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Experimental Workflow and Logical Comparison Diagrams
The following diagrams illustrate the experimental workflow for profiling protein itaconation using ITalk and the logical comparison between CuAAC and SPAAC-based approaches.
Caption: Experimental workflow for identifying itaconated proteins using the ITalk probe.
Caption: Logical comparison of CuAAC and SPAAC for detecting itaconated proteins.
Conclusion
This compound (ITalk) is a powerful and specific bioorthogonal probe for the investigation of protein itaconation. Its use in conjunction with CuAAC click chemistry provides a robust method for labeling and identifying itaconated proteins in cell lysates. While the cytotoxicity of the copper catalyst makes it less suitable for live-cell imaging, its high reaction efficiency is advantageous for in vitro applications.
For live-cell or in vivo studies, a copper-free click chemistry approach, such as SPAAC, would be necessary. This would require the development of an itaconate-azide probe and a corresponding strained alkyne reporter. While this approach would offer superior biocompatibility, it may come at the cost of slower reaction kinetics and potential off-target reactions depending on the choice of the strained alkyne.
The selection of a bioorthogonal probe for studying protein itaconation should, therefore, be guided by the specific requirements of the experiment. This guide provides the necessary information for researchers to make an informed decision and to successfully implement these powerful techniques in their studies of this important post-translational modification.
References
- 1. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Orthogonal Validation of Itaconate-Alkyne Identified Targets
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of key orthogonal validation methods for protein targets identified using itaconate-alkyne (ITalk) chemoproteomic probes. It includes detailed experimental protocols, comparative data, and workflow diagrams to aid in the rigorous validation of these potential therapeutic targets.
Introduction
Itaconate is a crucial immunometabolite that accumulates in activated macrophages and plays a significant role in regulating inflammation and metabolism.[1][2] Its electrophilic nature allows it to covalently modify cysteine residues on proteins through Michael addition, a post-translational modification termed "itaconation."[3][4][5] To identify the protein targets of this modification, researchers utilize this compound (ITalk), a bioorthogonal probe that enables the enrichment and identification of itaconated proteins from living cells via click chemistry.
While powerful, chemoproteomic screens can identify hundreds to thousands of potential protein hits. Therefore, a systematic and multi-pronged orthogonal validation strategy is essential to confirm direct probe-protein interactions, eliminate false positives, and elucidate the functional consequences of itaconation on high-priority targets.
The Target Identification and Validation Workflow
The overall process begins with a broad chemoproteomic screen to generate a list of potential hits, which is then systematically narrowed down through layers of validation to identify high-confidence, functionally relevant targets.
Caption: Workflow from initial target discovery using this compound probes to robust validation.
Method 1: Competitive Binding Assay
This is a crucial first validation step to confirm that the ITalk probe binds to the target protein at the same site as native itaconate or its cell-permeable derivatives.
Principle: Cells are pre-treated with a molar excess of a competitor (e.g., 4-Octyl Itaconate, 4-OI) before being treated with the ITalk probe. If the binding is specific, the competitor will occupy the binding sites on the target protein, leading to a significant reduction in the signal from the ITalk probe.
Experimental Protocol:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or BMDMs) and culture to ~80% confluency.
-
Competitor Pre-treatment: Treat cells with varying concentrations of the competitor (e.g., 4-OI; 0, 100, 250, 500 µM) for 2-4 hours.
-
Probe Labeling: Add the ITalk probe (e.g., 100 µM) to the media and incubate for an additional 2-4 hours.
-
Cell Lysis: Harvest and lyse cells in RIPA buffer containing protease inhibitors.
-
Click Chemistry: To 100 µg of protein lysate, add the click chemistry reaction cocktail: Azide-PEG3-Biotin (100 µM), Tris(2-carboxyethyl)phosphine (TCEP, 1 mM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), and CuSO4 (1 mM). Incubate at room temperature for 1 hour.
-
Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to detect biotinylated (i.e., ITalk-labeled) proteins. Perform a parallel Western blot for the specific target protein to confirm its presence.
Data Presentation:
| Competitor (4-OI) Conc. | ITalk Signal for Target X (% of Control) |
| 0 µM (Control) | 100% |
| 100 µM | 65% |
| 250 µM | 30% |
| 500 µM | 12% |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm direct drug-target engagement in a physiological context. It can validate both covalent and non-covalent interactions.
Principle: The binding of a ligand (like itaconate) to a protein typically increases its conformational stability, resulting in a higher melting temperature (Tm). By heating cell lysates to various temperatures, one can observe that ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with itaconate (e.g., 250 µM) or a vehicle control for 2-4 hours.
-
Heating: Harvest cells, resuspend in PBS with protease inhibitors, and divide the lysate into aliquots. Heat individual aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot.
-
Data Plotting: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. The shift in the midpoint of this curve (ΔTm) indicates target stabilization.
Data Presentation:
| Target Protein | Treatment | Melting Temp (Tm) | Thermal Shift (ΔTm) | Reference |
| BCAT2 | Vehicle | 56.2°C | - | |
| BCAT2 | Itaconate | 58.5°C | +2.3°C | |
| SDHA | Vehicle | 54.1°C | - | |
| SDHA | Itaconate | 56.1°C | +2.0°C |
Method 3: In Vitro Functional Assays
This method directly assesses whether itaconate binding modulates the biological activity of the target protein, providing critical functional validation.
Principle: The purified target protein (often an enzyme) is incubated with itaconate, and its activity is measured. Inhibition or activation of the protein's function provides strong evidence that the binding event is physiologically relevant. For example, itaconate is a known inhibitor of the enzyme succinate dehydrogenase (SDH).
Experimental Protocol (Example: BCAT2 Aminotransferase Activity):
-
Protein Purification: Express and purify the recombinant target protein (e.g., human BCAT2).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate pH 7.4, 100 µM PLP).
-
Inhibitor Incubation: Add varying concentrations of itaconate to the reaction mixture containing the purified BCAT2 enzyme (e.g., 5 µg) and incubate for 15 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding substrates (e.g., L-leucine and α-ketoglutarate).
-
Measure Activity: The activity of BCAT2 can be measured by monitoring the production of glutamate. This is often done using a coupled reaction where glutamate dehydrogenase converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. The increase in NADH is monitored by absorbance at 340 nm.
-
Data Analysis: Plot the enzyme activity against the itaconate concentration to determine the IC50 value.
Data Presentation:
| Target Protein | Functional Effect of Itaconate | IC50 Value | Reference |
| Succinate Dehydrogenase (SDH) | Competitive Inhibition | ~160 µM | |
| BCAT2 | Inhibition | ~1.5 mM | |
| KEAP1 | Covalent Modification (Alkylation) | N/A (leads to Nrf2 activation) |
Method 4: Genetic Validation
Genetic approaches, such as CRISPR-Cas9 knockout (KO) or siRNA knockdown, provide the highest level of evidence by linking the target protein to a specific cellular phenotype driven by itaconate.
Principle: If a protein is a true functional target of itaconate, its genetic removal should abolish or significantly alter the cellular response to itaconate treatment.
Experimental Protocol:
-
Generate KO/Knockdown Cells: Use CRISPR-Cas9 or shRNA to generate a stable cell line lacking the target protein (e.g., ACOD1-KO to prevent endogenous itaconate production, or a target-KO line).
-
Confirmation: Confirm the absence of the target protein via Western blot or qPCR.
-
Cell Treatment: Treat both wild-type (WT) and KO/knockdown cells with an inflammatory stimulus (like LPS) and/or an itaconate derivative (like 4-OI).
-
Functional Readout: Measure a relevant downstream biological outcome that is known to be modulated by itaconate. This could be:
-
Cytokine Secretion: Measure levels of IL-1β or IL-6 in the supernatant by ELISA.
-
Gene Expression: Measure the expression of itaconate-responsive genes (e.g., Nfkbiz, Cxcl10) by qPCR.
-
Metabolic Changes: Measure succinate accumulation or lactate production.
-
-
Analysis: Compare the functional readout between WT and KO cells. A blunted response in KO cells validates the target's role in that specific itaconate-driven pathway.
Data Presentation:
| Cell Line | Treatment | Functional Readout (e.g., IL-1β pg/mL) |
| Wild-Type (WT) | LPS + 4-OI | 150 |
| Target KO | LPS + 4-OI | 850 |
Key Itaconate Signaling Pathways
Understanding the known pathways of itaconate helps contextualize the importance of newly validated targets. Itaconate is known to modulate inflammation and metabolism through multiple mechanisms.
Caption: Key signaling proteins and pathways modulated by the immunometabolite itaconate.
Conclusion
The identification of protein targets using this compound probes is a powerful discovery tool. However, the resulting hit list must be considered preliminary until subjected to rigorous validation. A robust validation strategy should employ a combination of the orthogonal methods described in this guide. By systematically applying competitive binding assays, CETSA, functional assays, and genetic approaches, researchers can move from a long list of potential hits to high-confidence, functionally relevant targets, ultimately paving the way for novel therapeutic interventions in inflammatory and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein targeting by the itaconate family in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itaconate as an inflammatory mediator and therapeutic target in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry for Validating Itaconate-Alkyne Modification Sites
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the identification and validation of protein itaconation sites using itaconate-alkyne probes. It is designed for researchers, scientists, and drug development professionals seeking to employ chemoproteomic strategies to study this critical immunometabolic post-translational modification. Below, we detail experimental workflows, compare analytical methods with supporting data, and provide context through relevant signaling pathways.
The Role of Itaconate in Cellular Signaling
Itaconate is a metabolite produced in high amounts by macrophages and other immune cells during inflammation.[1] It is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immunoresponsive gene 1 (Irg1).[2] Itaconate and its derivatives can covalently modify cysteine residues on proteins, thereby regulating their function.[1][3] This modification plays a crucial role in modulating inflammation and host defense by targeting key proteins like the Nrf2 inhibitor KEAP1, the glycolytic enzyme GAPDH, and components of the NLRP3 inflammasome.[3] Understanding which proteins are modified and at which specific sites is key to unraveling itaconate's biological functions and therapeutic potential.
General Chemoproteomic Workflow
To identify itaconate-modified proteins from biological systems, researchers utilize a bioorthogonal probe, such as this compound (ITalk). This probe mimics endogenous itaconate and is incorporated into proteins in living cells. The alkyne handle then allows for the selective attachment of a reporter tag (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The tagged proteins or their digested peptides can then be enriched and analyzed by mass spectrometry.
Experimental Protocols
Below is a representative protocol synthesized from common methodologies for identifying itaconate-modified peptides.
-
Cell Culture and Probe Labeling:
-
Culture macrophages (e.g., RAW 264.7) to ~80% confluency.
-
Stimulate cells with lipopolysaccharide (LPS) to induce ACOD1 expression and itaconate production.
-
Treat cells with 100-500 µM this compound (ITalk) for 4-8 hours.
-
-
Cell Lysis and Protein Precipitation:
-
Harvest cells and lyse in a buffer containing 1% SDS and protease inhibitors.
-
Perform a chloroform/methanol precipitation to clean up the protein extract. Resuspend the protein pellet in a buffer containing 1% SDS.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry cocktail: Biotin-Azide tag, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and Copper(II) sulfate (CuSO₄).
-
Incubate at room temperature for 1-2 hours to conjugate biotin to the alkyne-modified proteins.
-
-
Enrichment of Biotinylated Peptides:
-
Perform another chloroform/methanol precipitation to remove excess reagents.
-
Resuspend the pellet in a urea-based buffer (e.g., 8M urea), reduce with DTT, and alkylate with iodoacetamide.
-
Dilute the urea and digest the proteins overnight with trypsin.
-
Incubate the resulting peptide solution with streptavidin-agarose beads for 2-4 hours to capture biotinylated peptides.
-
-
LC-MS/MS Analysis:
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Comparison of Mass Spectrometry Fragmentation Techniques
The final and most critical step is the validation of the modification site on the peptide sequence. This is achieved through tandem mass spectrometry (MS/MS), where peptide ions are isolated and fragmented to produce a spectrum that reveals their amino acid sequence. The choice of fragmentation method is crucial, especially for potentially labile modifications like itaconate adducts.
| Technique | Principle | Advantages for Itaconate Analysis | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas (e.g., N₂ or Ar), causing fragmentation primarily at the peptide backbone. | Widely available and well-characterized. Generates rich b- and y-ion series for confident peptide identification. | Can cause neutral loss of the modification itself, especially if it is labile. This prevents accurate site localization, as the key fragment ions will lack the modification's mass shift. |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type fragmentation method performed in an HCD cell, providing higher energy collisions than CID. | Generally produces a greater number of fragment ions, including low-mass reporter ions. Can provide better sequence coverage than CID. | Similar to CID, the high-energy nature can lead to the loss of labile modifications, complicating site assignment. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Involves transferring an electron to a multiply charged peptide ion, causing non-ergodic fragmentation that cleaves the peptide backbone while preserving modifications. | Excellent for localizing labile post-translational modifications like phosphorylation and potentially itaconation. The modification remains attached to the fragment ions (c- and z-ions), enabling unambiguous site localization. | Less efficient for peptides with low charge states (e.g., +2). May result in less complete fragmentation compared to CID/HCD for some peptides. |
Data Analysis and Site Localization
Identifying a peptide with the correct mass shift for itaconation (+130.03 Da) is only the first step. To validate the modification site, specialized algorithms are required to assess the confidence of localization, especially when a peptide contains multiple potential acceptor residues (e.g., multiple cysteines).
-
Site-Determining Ions: Confident localization depends on the presence of fragment ions that encompass one potential site but not another. For example, if a peptide has two cysteines, a fragment ion that includes the first cysteine (and the +130.03 Da mass shift) but not the second provides strong evidence for modification at the first position.
-
Localization Scoring Algorithms: Tools like Ascore or PTM-Score are integrated into data analysis software to formalize this process. These algorithms calculate the probability that a modification is located at a specific site by comparing the number of observed site-determining fragment ions for each possible location against a background model. A high score (e.g., Ascore > 19, corresponding to a 99% probability of correct localization) provides high confidence in the assignment.
Quantitative Comparison and Performance
Direct quantitative comparisons of fragmentation methods specifically for this compound probes are not abundant in the literature. However, data from general PTM and chemoproteomics studies suggest trends. For instance, studies on other labile modifications consistently show that ETD/ECD preserves the modification and provides higher-confidence localization scores compared to CID/HCD, even if the latter identifies more total peptides.
| Metric | CID / HCD | ETD / EThcD | Rationale |
| Total Peptides Identified | High | Moderate to High | CID and HCD are robust fragmentation methods that work well for a broad range of peptides, leading to a high number of overall peptide-spectral matches (PSMs). |
| Modification Site Confidence | Lower | Highest | ETD is a "soft" fragmentation technique that preserves labile modifications on the peptide backbone, leading to more site-determining ions and thus higher localization scores (e.g., Ascore). |
| Utility for Itaconate | Good for initial discovery and identifying candidate proteins. | Gold standard for high-confidence validation of the specific cysteine residue modified. | A combined approach is often best: use HCD for deep proteome coverage and trigger ETD scans for peptides suspected of being modified to confirm site localization. |
In a study identifying itaconate-induced cysteine modifications, researchers used high-resolution tandem mass spectrometry, which is crucial for accurately detecting the mass shift of the modification. While the specific fragmentation method for every scan may vary, the use of hybrid instruments with multiple fragmentation options (e.g., Orbitrap Tribrid) allows for intelligent, data-dependent acquisition methods to maximize both identification and localization confidence.
References
Unveiling Itaconate: A Comparative Analysis of Itaconate-Alkyne Labeling and Antibody-Based Detection
For researchers, scientists, and drug development professionals navigating the burgeoning field of immunometabolism, the accurate detection of itaconate—a key immunomodulatory metabolite—is paramount. This guide provides a comprehensive comparison of two prominent detection methodologies: itaconate-alkyne metabolic labeling and traditional antibody-based approaches. By presenting available data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the optimal method for their specific experimental needs.
At a Glance: Itaconate Detection Methodologies
The choice between this compound labeling and antibody-based detection hinges on the specific research question, the desired application, and the nature of the itaconate species being investigated. This compound labeling offers a powerful tool for identifying direct protein targets of itaconation, while antibody-based methods provide a more direct approach for detecting itaconate-modified proteins in various immunoassays.
| Feature | This compound Labeling | Antibody-Based Detection |
| Principle | Metabolic incorporation of an alkyne-tagged itaconate analog into cells, followed by bioorthogonal click chemistry for detection or enrichment. | Utilization of monoclonal antibodies that specifically recognize itaconate and its derivatives, particularly itaconate-cysteine conjugates. |
| Detection | Indirect, via the alkyne tag. | Direct detection of the itaconate modification. |
| Primary Application | Chemoproteomic profiling to identify novel protein targets of itaconation. | Western blot, immunohistochemistry (IHC), and other immunoassays to detect and quantify itaconate-modified proteins. |
| Specificity | High for proteins that are metabolically labeled with the this compound probe. | High for the specific itaconate-protein conjugate the antibody was raised against (e.g., itaconate-cysteine).[1][2] |
| Sensitivity | Dependent on the efficiency of metabolic labeling and the sensitivity of the downstream detection method (e.g., mass spectrometry, fluorescence). | Dependent on antibody affinity and the detection system used in the immunoassay. |
| In Vivo Use | Feasible for cell culture and potentially for in vivo studies in model organisms.[3][4] | Demonstrated for in vivo detection in tissues from animal models.[1] |
| Reagents | This compound probe, click chemistry reagents (e.g., azide-fluorophore or azide-biotin). | Primary anti-itaconate antibody, species-specific secondary antibody. |
Visualizing the Science: Workflows and Pathways
To better understand the practical application and biological context of these detection methods, the following diagrams illustrate the experimental workflows and the central role of itaconate in macrophage signaling.
Caption: Experimental workflows for this compound labeling and antibody-based detection.
Caption: Simplified signaling pathway of itaconate in activated macrophages.
In-Depth Experimental Protocols
For reproducible and reliable results, adherence to optimized protocols is crucial. The following sections provide detailed methodologies for both this compound labeling and antibody-based detection.
This compound Labeling and Click Chemistry
This protocol is adapted from methodologies for detecting protein alkylation using an this compound (ITalk) probe in primary mouse macrophages.
Materials:
-
Bone-marrow-derived macrophages (BMDMs)
-
DMEM culture medium
-
This compound (ITalk) probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Azide-conjugated reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
-
SDS-PAGE gels and Western blot apparatus
-
Streptavidin-HRP for biotin detection or appropriate fluorescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture BMDMs to the desired confluency. Treat the cells with the ITalk probe at a final concentration of 100 µM for 4-12 hours.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction mixture. The final concentrations of the reagents should be approximately: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, and 100 µM azide-reporter. b. Incubate the reaction mixture at room temperature for 1 hour.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation method is effective.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in Laemmli sample buffer.
-
Western Blot Analysis: a. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. For biotin-labeled proteins, incubate the membrane with streptavidin-HRP. For fluorescently labeled proteins, directly visualize the membrane using an appropriate imaging system. d. Develop the blot using an enhanced chemiluminescence (ECL) substrate for HRP or by scanning for the fluorescent signal.
Antibody-Based Detection of Itaconate by Western Blot
This protocol is based on the use of monoclonal antibodies developed to detect itaconate conjugates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and Western blot apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-itaconate antibody (e.g., CPTC-2MeSC-2)
-
HRP-conjugated species-specific secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation and Protein Quantification: Prepare cell or tissue lysates and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Dilute the primary anti-itaconate antibody in the blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer (typically 1:5000 to 1:10,000). Incubate the membrane for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a suitable imaging system.
Antibody-Based Detection of Itaconate by Immunohistochemistry (IHC)
This generalized protocol provides a framework for detecting itaconate in paraffin-embedded tissues.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., normal serum from the same species as the secondary antibody)
-
Primary anti-itaconate antibody
-
Biotinylated secondary antibody and streptavidin-HRP complex, or a polymer-based detection system
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each). c. Rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker). Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-itaconate antibody to its optimal concentration in antibody diluent. Apply to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse slides with PBS. b. Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex, or the polymer-HRP conjugate, according to the manufacturer's instructions. c. Rinse with PBS.
-
Chromogen Development: Apply the DAB substrate solution and incubate until the desired brown staining intensity is reached. Monitor under a microscope.
-
Counterstaining: Rinse with water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Coverslip with a permanent mounting medium.
Concluding Remarks
Both this compound labeling and antibody-based detection are powerful techniques for investigating the roles of itaconate in biological systems. This compound labeling, coupled with mass spectrometry, is an invaluable tool for discovery-based proteomics, enabling the identification of novel protein targets of itaconation. In contrast, antibody-based methods offer a more accessible and direct approach for validating these targets and for semi-quantitative analysis of itaconate-modified proteins in a variety of standard laboratory assays. The development of specific monoclonal antibodies has significantly advanced the potential for in situ and in vivo detection of itaconate. The selection of the most appropriate method will ultimately be guided by the specific experimental goals, the available resources, and the nature of the scientific inquiry.
References
- 1. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click-chemistry-based protocol for detecting 4-octyl-itaconate-alkylated proteins in primary mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Itaconate-Alkyne Proteomics with Transcriptomics Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunometabolite itaconate is a key regulator of inflammatory responses, making it a molecule of significant interest in therapeutic development. Understanding its mechanism of action is crucial, and two powerful techniques, proteomics and transcriptomics, provide complementary insights. This guide offers a comparative analysis of data obtained from itaconate-alkyne chemoproteomics, which identifies direct protein targets of itaconate, and transcriptomics, which reveals changes in gene expression. By cross-validating these datasets, researchers can gain a more comprehensive understanding of itaconate's functional roles in cellular signaling and metabolism.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from this compound proteomics and transcriptomics studies in macrophages. This allows for a direct comparison of proteins modified by itaconate and the corresponding genes that are differentially expressed upon itaconate treatment.
Table 1: Top Itaconated Proteins Identified by this compound Proteomics in Inflammatory Macrophages
This table is derived from a chemoproteomic study utilizing an this compound probe (ITalk) to identify direct targets of itaconation in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3]
| Protein | UniProt ID | Function |
| Aldolase A (ALDOA) | P04075 | Glycolysis |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | P46406 | Glycolysis, transcriptional regulation |
| Pyruvate kinase (PKM) | P14618 | Glycolysis |
| Lactate dehydrogenase A (LDHA) | P00338 | Glycolysis |
| Kelch-like ECH-associated protein 1 (KEAP1) | Q14145 | Sensor for oxidative and electrophilic stress |
| Gasdermin-D (GSDMD) | P57764 | Execution of pyroptosis |
| Thioredoxin (TXN) | P10599 | Redox regulation |
| Peroxiredoxin-1 (PRDX1) | Q06830 | Redox regulation |
| Ras GTPase-activating protein-binding protein 1 (G3BP1) | Q13283 | Stress granule formation |
| ATP synthase subunit alpha, mitochondrial (ATP5A1) | P25705 | Oxidative phosphorylation |
Table 2: Differentially Expressed Genes in Macrophages Treated with an Itaconate Derivative (4-Octyl Itaconate)
This table represents a selection of significantly up- and down-regulated genes from a transcriptomic (RNA-seq) analysis of bone marrow-derived macrophages (BMDMs) treated with 4-octyl itaconate (4-OI), a cell-permeable derivative of itaconate.
| Gene | Log2 Fold Change | Function |
| Upregulated Genes | ||
| Nqo1 | 3.5 | NAD(P)H quinone dehydrogenase 1, antioxidant |
| Gclm | 2.8 | Glutamate-cysteine ligase modifier subunit, glutathione synthesis |
| Hmox1 | 4.1 | Heme oxygenase 1, antioxidant |
| Slc7a11 | 2.5 | Cystine/glutamate transporter, antioxidant response |
| Atf3 | 3.2 | Activating transcription factor 3, stress response |
| Downregulated Genes | ||
| Il1b | -2.9 | Interleukin-1 beta, pro-inflammatory cytokine |
| Tnf | -2.5 | Tumor necrosis factor, pro-inflammatory cytokine |
| Cxcl10 | -3.1 | C-X-C motif chemokine 10, chemoattractant |
| Nos2 | -2.7 | Nitric oxide synthase 2, inflammation |
| Ccl5 | -2.4 | C-C motif chemokine 5, chemoattractant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.
This compound (ITalk) Chemoproteomics
This protocol is based on the work describing the use of a bioorthogonal probe to identify itaconated proteins in living cells.[1][2]
-
Probe Synthesis: The this compound (ITalk) probe is synthesized by attaching an alkyne group to an itaconate derivative. This allows for subsequent "click chemistry" ligation to a reporter tag.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) are cultured and stimulated with a pro-inflammatory agent like LPS to induce endogenous itaconate production and an inflammatory phenotype. The cells are then treated with the ITalk probe.
-
Cell Lysis and Click Chemistry: After treatment, cells are lysed, and the proteome is harvested. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction is performed to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of the ITalk probe that is now covalently bound to target proteins.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides, typically with trypsin.
-
Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS data is then searched against a protein database to identify the itaconated proteins and the specific sites of modification.
Transcriptomics (RNA-Seq) of Itaconate-Treated Macrophages
This protocol outlines the general steps for analyzing the transcriptomic changes in macrophages in response to itaconate treatment.
-
Cell Culture and Treatment: Macrophages are cultured and treated with itaconate or a cell-permeable derivative like 4-octyl itaconate (4-OI) for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit, and the quality and quantity of the RNA are assessed.
-
Library Preparation: An RNA-seq library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: The raw sequencing reads are processed, which includes quality control, trimming of adapter sequences, and alignment to a reference genome. The aligned reads are then used to quantify gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to itaconate treatment.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the central signaling pathways affected by itaconate and the experimental workflows for its analysis.
Caption: Itaconate signaling pathway in macrophages.
Caption: Cross-validation workflow.
Conclusion
The cross-validation of this compound proteomics with transcriptomics data provides a powerful approach to elucidate the multifaceted roles of itaconate in immunometabolism. Proteomics identifies the direct molecular targets of itaconate, revealing post-translational regulatory mechanisms. Transcriptomics, in turn, captures the downstream consequences of these interactions on gene expression programs. As shown in the comparative data, the itaconation of key regulatory proteins like KEAP1 directly correlates with the upregulation of Nrf2-dependent antioxidant genes. Similarly, the modification of glycolytic enzymes aligns with observed changes in metabolic gene expression. By integrating these datasets, researchers can build more complete models of itaconate's mechanism of action, paving the way for the development of novel therapeutics targeting inflammatory and metabolic diseases.
References
A Safer and More Efficient Alternative: Itaconate-Alkyne Metabolic Labeling Outperforms Radioactive Methods
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, the choice of labeling technique is paramount. While radioactive metabolic labels have been a long-standing tool, a newer, non-radioactive alternative, itaconate-alkyne, offers significant advantages in safety, efficiency, and experimental flexibility. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Metabolic labeling is a powerful technique for tracking the synthesis and modification of biomolecules within living cells. For decades, radioactive isotopes like ³⁵S-methionine have been the gold standard, offering high sensitivity for detecting newly synthesized proteins. However, the inherent risks associated with radioactivity, including safety hazards for researchers and stringent disposal regulations, have prompted the development of safer alternatives.[1]
This compound (ITalk) has emerged as a robust bioorthogonal chemical reporter for studying "itaconation," a recently discovered post-translational modification involving the metabolite itaconate.[2][3] Itaconate is an anti-inflammatory metabolite that plays a crucial role in regulating immune responses.[4] this compound, a cell-permeable analog of itaconate, contains an alkyne group that allows for its detection via "click chemistry," a highly specific and efficient chemical reaction.[2] This method not only eliminates the need for radioactivity but also provides a versatile platform for a wide range of applications, from proteomics to in-cell imaging.
At a Glance: this compound vs. Radioactive Metabolic Labels
| Feature | This compound Labeling | Radioactive Metabolic Labeling |
| Safety | Non-radioactive, minimal safety concerns. | Radioactive, requires specialized handling, shielding, and disposal. |
| Detection | Click chemistry with fluorescent or biotin tags. | Autoradiography, phosphorimaging, or scintillation counting. |
| Versatility | Enables proteomics, fluorescence microscopy, and flow cytometry. | Primarily used for detecting radiolabeled molecules in gels or blots. |
| Specificity | High, due to bioorthogonal nature of click chemistry. | High, as it tracks the incorporation of a specific labeled metabolite. |
| Sensitivity | High, with modern mass spectrometry. | Very high, capable of detecting low abundance molecules. |
| Workflow | Multi-step: labeling, lysis, click reaction, analysis. | Simpler workflow: labeling, lysis, detection. |
| Waste Disposal | Standard chemical waste. | Regulated radioactive waste disposal. |
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in a single study are limited, data from various publications allow for an objective assessment of each method's capabilities.
| Parameter | This compound (with Mass Spectrometry) | ³⁵S-Methionine (with Autoradiography/MS) |
| Number of Identified Proteins | In a typical chemoproteomic study, over 1,900 itaconated proteins were identified in macrophages. | Dependent on separation and detection method. Can identify a broad range of newly synthesized proteins. |
| Detection Limit | Low micromolar to nanomolar range for target metabolites in mass spectrometry. | Can detect femtomole levels of radiolabeled protein on a gel. |
| Quantitative Accuracy | Quantitative proteomics methods like SILAC (stable isotope labeling by amino acids in cell culture) combined with this compound provide high accuracy. | Can be quantitative, but requires careful normalization and calibration. |
| Potential for Off-Target Effects | Minimal, due to the bioorthogonal nature of the alkyne-azide reaction. | Low, as the label is a natural metabolite. However, radiation can induce cellular stress and DNA damage. |
| Cytotoxicity | This compound itself shows low cytotoxicity. The copper catalyst used in click chemistry can be toxic, but protocols are optimized to minimize this. | Radioactive isotopes can cause DNA damage, cell cycle arrest, and reduced cell proliferation and survival. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Itaconate Signaling Pathway in Macrophages
Itaconate is a key immunometabolite that regulates inflammatory responses through multiple mechanisms. It is produced from cis-aconitate in the mitochondria and can then influence various cellular processes.
Caption: Itaconate production and its anti-inflammatory signaling pathways.
This compound Labeling and Analysis Workflow
The workflow for this compound labeling involves metabolic incorporation of the probe, cell lysis, click chemistry to attach a reporter tag, and subsequent analysis.
Caption: Experimental workflow for this compound metabolic labeling.
Radioactive Metabolic Labeling Workflow
The workflow for radioactive metabolic labeling is more direct but requires stringent safety precautions at each step.
Caption: Experimental workflow for radioactive metabolic labeling.
Experimental Protocols
This compound Metabolic Labeling and Proteomic Analysis
This protocol is adapted from a study on chemoproteomic profiling of itaconation in macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM (Dulbecco's Modified Eagle Medium)
-
This compound (ITalk) probe
-
LPS (Lipopolysaccharide)
-
Lysis buffer (e.g., RIPA buffer)
-
Azide-biotin tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Streptavidin beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture RAW 264.7 cells in DMEM.
-
Treat cells with LPS (100 ng/mL) for 4 hours to induce itaconate production.
-
Add this compound probe (100 µM) to the culture medium and incubate for 4 hours.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse with lysis buffer.
-
Sonicate the lysate and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-biotin tag, TCEP, TBTA, and CuSO₄.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a chloroform/methanol precipitation method.
-
Resuspend the protein pellet in urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Labeled Peptides:
-
Incubate the digested peptides with streptavidin beads to enrich for biotin-tagged (this compound labeled) peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify the itaconated proteins and modification sites.
-
³⁵S-Methionine Radioactive Metabolic Labeling
This protocol is a general procedure for labeling proteins with ³⁵S-methionine.
Materials:
-
Cell line of interest
-
Methionine-free culture medium
-
Dialyzed fetal bovine serum (FBS)
-
³⁵S-Methionine
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE reagents
-
Autoradiography film or phosphorimager screen
Procedure:
-
Cell Culture and Starvation:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS and replace the medium with methionine-free medium supplemented with dialyzed FBS.
-
Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.
-
-
Radioactive Labeling:
-
Add ³⁵S-methionine to the culture medium at a concentration of 50-200 µCi/mL.
-
Incubate for the desired labeling period (e.g., 30 minutes to 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Analysis:
-
Determine the protein concentration of the lysate.
-
Separate the labeled proteins by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Develop the film or scan the screen to visualize the radiolabeled proteins.
-
-
Waste Disposal:
-
Dispose of all radioactive materials (liquid and solid waste) according to institutional and regulatory guidelines.
-
Conclusion: A Clear Choice for Modern Metabolic Research
This compound metabolic labeling presents a compelling alternative to traditional radioactive methods. Its primary advantage lies in the elimination of radiological hazards, making it a safer option for researchers and simplifying laboratory procedures. While radioactive labels offer exceptional sensitivity, the advancements in mass spectrometry have enabled this compound-based proteomics to achieve high levels of protein identification and quantification.
The versatility of this compound, allowing for a range of downstream applications beyond simple detection, further enhances its utility. For researchers in drug development and cellular metabolism, the ability to safely and efficiently probe the "itaconome" opens up new avenues for understanding disease and identifying novel therapeutic targets. Given the balance of safety, performance, and versatility, this compound metabolic labeling stands out as the superior choice for modern metabolic research.
References
- 1. Labeling of proteins with [35S]methionine and/or [35S]cysteine in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic Profiling of Itaconation by Bioorthogonal Probes in Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Enzyme-Substrate Interactions: A Comparative Guide to Itaconate-Alkyne Technology
For researchers, scientists, and drug development professionals, the precise validation of enzyme-substrate relationships is paramount for elucidating biological pathways and developing targeted therapeutics. Itaconate-alkyne (ITalk), a bioorthogonal probe, has emerged as a powerful tool for identifying protein targets of itaconation, a recently discovered post-translational modification. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their needs.
Executive Summary
This compound offers a robust and direct approach for identifying enzyme-substrate interactions involving itaconate in living cells. Its strength lies in the covalent capture of modified proteins, enabling their subsequent enrichment and identification by mass spectrometry. This "positive identification" strategy contrasts with indirect methods like competitive cysteine profiling, which infers interactions based on the prevention of probe binding. While both techniques are powerful, they offer different perspectives on the landscape of protein itaconation. This guide will delve into the principles, protocols, and comparative performance of these methods to inform experimental design.
This compound: A Direct Approach to Target Identification
The this compound probe is a synthetic analog of itaconate that contains a terminal alkyne group. This alkyne serves as a "handle" for click chemistry, a highly specific and efficient bioorthogonal reaction. The workflow involves introducing this compound to cells, where it is metabolized and covalently attached to cysteine residues on target proteins. Following cell lysis, a reporter tag containing an azide group (e.g., biotin-azide or a fluorescent dye-azide) is "clicked" onto the alkyne handle. This allows for the selective enrichment of itaconate-modified proteins for subsequent identification and quantification by mass spectrometry.
Alternative Method: Competitive Cysteine Profiling
Competitive cysteine profiling, often performed using techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), offers an alternative strategy. This method relies on a broadly reactive cysteine probe (e.g., iodoacetamide-alkyne) to label accessible and reactive cysteine residues across the proteome. To identify targets of a specific molecule like itaconate, the cellular lysate is pre-treated with itaconate. The underlying principle is that if itaconate binds to a particular cysteine residue, it will block the subsequent binding of the broad-spectrum probe. By comparing the probe labeling profiles of itaconate-treated and untreated samples, researchers can infer which cysteines are targeted by itaconate.
Performance Comparison: this compound vs. Competitive Cysteine Profiling
The choice between this compound and competitive cysteine profiling depends on the specific research question and the desired information.
| Feature | This compound (ITalk) | Competitive Cysteine Profiling (e.g., isoTOP-ABPP) |
| Principle | Direct, positive identification of itaconated proteins. | Indirect, competitive displacement of a broad-spectrum probe. |
| Identified Targets | Identifies proteins that are covalently modified by the this compound probe in living cells. | Identifies reactive and accessible cysteines that are engaged by itaconate in cell lysates. |
| Number of Identified Proteins/Sites | Studies have identified over 1,900 itaconate-modified proteins in macrophages.[1] | Can profile thousands of reactive cysteine sites (e.g., >8,000 sites).[2] |
| Cellular Context | Performed in living cells, preserving the native cellular environment and metabolic processes. | Typically performed in cell lysates, which may alter protein conformation and accessibility. |
| Potential for Off-Target Labeling | The probe itself could have off-target effects or slightly different reactivity compared to endogenous itaconate. | The broad-spectrum probe can react with a large number of cysteines, potentially leading to a high background. |
| Confirmation of Covalent Modification | Directly confirms covalent modification by the itaconate analog. | Infers interaction; does not directly confirm covalent modification by itaconate itself. |
| Quantitative Analysis | Can be used for quantitative proteomics to compare itaconation levels under different conditions. | Quantitative comparison of probe labeling between treated and untreated samples is inherent to the method. |
Case Study: Validation of Glycolytic Enzymes as Itaconate Targets
Both this compound and studies on itaconate's effects have identified key glycolytic enzymes as targets of itaconation. For instance, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Aldolase A (ALDOA) have been shown to be modified by itaconate, leading to the inhibition of their enzymatic activity.[3][4] This modification provides a mechanism by which itaconate can regulate cellular metabolism and inflammatory responses. The validation of these enzyme-substrate relationships highlights the utility of these chemical proteomic approaches in uncovering novel regulatory mechanisms.
Signaling Pathway Elucidation: The Keap1-Nrf2 Axis
Itaconate has been demonstrated to activate the Nrf2 antioxidant response pathway by modifying Keap1, a key negative regulator of Nrf2.[5] Itaconate alkylates specific cysteine residues on Keap1, leading to the dissociation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and anti-inflammatory genes. This signaling cascade is a prime example of how this compound can be used to validate and dissect molecular pathways.
Experimental Protocols
This compound Labeling Protocol
This protocol is adapted from established methods for detecting protein alkylation in macrophages.
Materials:
-
This compound (ITalk) probe
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-biotin, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) to the desired confluency. Treat the cells with the this compound probe at a predetermined concentration and for a specific duration. Include appropriate controls (e.g., vehicle-treated cells).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing azide-biotin, CuSO4, TCEP, and TBTA. Incubate to allow the cycloaddition reaction to proceed.
-
Affinity Purification: Add streptavidin agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an antibody against a protein of interest or subjected to in-gel digestion and analysis by mass spectrometry for proteome-wide identification.
Competitive Cysteine Profiling (isoTOP-ABPP) Protocol
This protocol provides a general workflow for competitive isotopic tandem orthogonal proteolysis-activity-based protein profiling.
Materials:
-
Cell culture and lysis reagents
-
Itaconate (or other competitor compound)
-
Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)
-
Isotopically light and heavy azide-biotin tags
-
Click chemistry reagents
-
Streptavidin agarose beads
-
Wash buffers
-
Trypsin
-
Reagents for mass spectrometry sample preparation (e.g., desalting columns)
Procedure:
-
Proteome Preparation: Lyse cultured cells to obtain the proteome.
-
Competitive Labeling: Divide the proteome into two samples. Treat one sample with itaconate (experimental) and the other with a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the iodoacetamide-alkyne probe to both samples to label the cysteine residues that were not blocked by itaconate.
-
Isotopic Tagging: Perform a click chemistry reaction to attach the isotopically "light" azide-biotin tag to the control sample and the "heavy" tag to the itaconate-treated sample.
-
Sample Combination and Enrichment: Combine the two samples, and enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.
-
Elution and Mass Spectrometry: Elute the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the "light" and "heavy" labeled peptides. A decrease in the "heavy" to "light" ratio for a particular peptide indicates that itaconate competed with the probe for binding to that specific cysteine residue.
Conclusion
This compound is a powerful and direct method for identifying the protein targets of itaconation in a physiologically relevant context. Its ability to capture and enrich modified proteins in living cells provides a significant advantage for understanding the biological roles of this post-translational modification. While alternative methods like competitive cysteine profiling offer valuable insights into cysteine reactivity and ligandability, the direct nature of the this compound approach makes it a compelling choice for validating enzyme-substrate relationships and elucidating the downstream consequences of protein itaconation. The selection of the most appropriate method will ultimately depend on the specific research goals, with each technique providing complementary information to advance our understanding of this important immunometabolite.
References
- 1. 4‐octyl itaconate improves the viability of D66H cells by regulating the KEAP1‐NRF2‐GCLC/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. 4-Octyl itaconate inhibits aerobic glycolysis by targeting GAPDH to exert anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Itaconate-Alkyne
Essential Safety and Logistical Information for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Itaconate-alkyne, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the potential hazards identified for similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles; Face shield | Always wear eye protection. A face shield is recommended when there is a risk of splashing.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures. |
| Body | Laboratory coat | A standard lab coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron or gown. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | In case of inadequate ventilation or the potential for aerosol generation, wear appropriate respiratory protection. |
Hazard Identification and Safe Handling
Based on data from related itaconate compounds, researchers should handle this compound with caution, assuming it may present similar hazards.
Potential Hazards of Related Compounds:
| Hazard | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation. | Avoid contact with skin. If skin irritation occurs, seek medical advice. |
| Allergic Skin Reaction | May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. If a rash occurs, get medical advice. |
| Serious Eye Damage | Causes serious eye damage. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Harmful if Swallowed | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. |
| Aquatic Hazard | Harmful to aquatic life. | Avoid release to the environment. |
Safe Handling Practices:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all procedures involving this compound.
-
Personal Hygiene: Wash hands thoroughly after handling. Remove contaminated clothing and protective equipment before entering eating areas.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the waste in a sealed container for proper disposal. Avoid generating dust.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a research setting, from receiving to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: this compound Labeling in Macrophages
The following is a summarized protocol for the use of this compound (ITalk) as a bioorthogonal probe for detecting protein alkylation in primary mouse bone-marrow-derived macrophages (BMDMs).
1. Isolation and Culture of BMDMs:
- Dissect femur and tibia bones from a mouse in a laminar flow hood.
- Flush bone marrow with ice-cold PBS using a syringe.
- Pellet the bone marrow by centrifugation and resuspend in DMEM culture medium.
- Culture cells for 5 days to allow for differentiation into macrophages.
2. ITalk Labeling:
- After differentiation, harvest and plate the BMDMs.
- Treat the cells with the desired concentration of this compound.
3. Cell Lysis and Click Chemistry:
- Lyse the cells to release the proteins.
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne group of the this compound that has bound to proteins.
4. Detection of Alkylated Proteins:
- Analyze the protein lysate by SDS-PAGE and western blotting to visualize the proteins that have been labeled with this compound.
Signaling Pathway Diagram: this compound as a Bioorthogonal Probe
The diagram below illustrates the logical process of using this compound to identify target proteins within a cell.
Caption: The process of labeling and detecting protein targets of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their experiments, contributing to advancements in understanding cellular processes while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
